2-Bromo-6-fluoro-3-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDDYAKHWPIDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-97-5 | |
| Record name | 2-bromo-6-fluoro-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-methoxypyridine: Pathways and Mechanistic Insights
Abstract: 2-Bromo-6-fluoro-3-methoxypyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers an in-depth analysis of viable synthetic pathways for this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect two primary, field-proven strategies: a route employing directed ortho-metalation for late-stage bromination and an alternative pathway utilizing a nucleophilic aromatic substitution (SNAr) for late-stage fluorination. The discussion emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and offers a comparative analysis to guide process selection based on laboratory or industrial-scale requirements.
Introduction and Strategic Overview
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its targeted functionalization is a cornerstone of modern drug discovery. The title compound, this compound (CAS No. 1261937-63-5), presents a unique synthetic challenge due to its dense and electronically diverse substitution. The presence of a bromine atom provides a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group modulates electronic properties and can serve as a directing group in certain reactions.
This guide will explore the logical construction of this molecule, moving beyond simple procedural lists to explain the underlying chemical principles that ensure success.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary strategies based on the final key bond formation. The choice of disconnection dictates the entire synthetic sequence, including the selection of starting materials and the management of regioselectivity.
Diagram: Retrosynthetic Pathways
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway I: Directed ortho-Metalation and Bromination
This pathway is arguably the more elegant approach, leveraging the powerful directing ability of the methoxy group to achieve excellent regioselectivity in the final bromination step. It begins with a difluorinated pyridine precursor.
Diagram: Pathway I Workflow
Caption: Overall scheme for the synthesis via directed ortho-metalation.
Step 3.1: O-Methylation of 2,6-Difluoro-3-hydroxypyridine
Causality & Expertise: The synthesis commences with the conversion of the hydroxyl group to a methoxy ether. This transformation is critical for two reasons: 1) it protects the acidic hydroxyl proton from the highly basic organolithium reagent in the subsequent step, and 2) it installs the methoxy group, which is essential for directing the metalation to the C2 position. A standard Williamson ether synthesis using a mild base like potassium carbonate with an electrophilic methyl source is efficient and high-yielding.
Experimental Protocol:
-
To a stirred solution of 2,6-difluoro-3-hydroxypyridine (1.0 equiv) in acetone, add potassium carbonate (2.0 equiv).
-
Add methyl iodide (1.5 equiv) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 2,6-difluoro-3-methoxypyridine as a pure product.
Step 3.2: Regioselective Lithiation-Bromination
Causality & Expertise: This is the key strategic step. Direct electrophilic bromination of 2,6-difluoro-3-methoxypyridine would be unselective. However, the methoxy group is a powerful directed metalation group (DMG). A strong, non-nucleophilic base like lithium diisopropylamide (LDA) will selectively abstract the most acidic proton ortho to the DMG, which is at the C2 position. The resulting aryllithium intermediate is a potent nucleophile.[1] Quenching this intermediate at low temperature with an electrophilic bromine source, such as carbon tetrabromide (CBr₄) or 1,2-dibromoethane, cleanly installs the bromine atom at the desired position. This method avoids the regioselectivity issues inherent in electrophilic substitution on electron-rich, substituted pyridines.[2]
Experimental Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.2 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of 2,6-difluoro-3-methoxypyridine (1.0 equiv) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Add a solution of carbon tetrabromide (CBr₄) (1.3 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Synthetic Pathway II: Halogen Exchange (Halex) Reaction
This pathway relies on a different strategy, building the core from a bromo-chloro-substituted pyridine and introducing the fluorine atom in the final step via a Nucleophilic Aromatic Substitution (SNAr), specifically a Halogen Exchange (Halex) reaction.
Diagram: Pathway II Workflow
Caption: Overall scheme for the synthesis via late-stage fluorination (SNAr).
Step 4.1: O-Methylation of 2-Bromo-6-chloro-3-hydroxypyridine
Causality & Expertise: Similar to Pathway I, the initial step is a straightforward O-methylation. The protocol is analogous to that described in section 3.1, though a solvent like DMF may be used to ensure solubility of the starting material.
Step 4.2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
Causality & Expertise: The final step involves the substitution of the chlorine atom at the C6 position with fluorine. The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions. This reactivity is further enhanced by the electron-withdrawing effects of the ring nitrogen and the bromine atom at C2. The C6 position is highly activated for nucleophilic attack. The reaction requires a potent fluoride source, such as spray-dried potassium fluoride (KF), and is typically performed in a high-boiling, polar aprotic solvent like DMSO or sulfolane. To enhance the nucleophilicity of the fluoride ion, a phase-transfer catalyst like Kryptofix [2.2.2] or 18-crown-6 is often essential to sequester the potassium cation.[3] This reaction demonstrates the principle of using the inherent electronic properties of the heteroaromatic ring to achieve a challenging C-F bond formation.
Experimental Protocol:
-
In an oven-dried flask, add 2-bromo-6-chloro-3-methoxypyridine (1.0 equiv), spray-dried potassium fluoride (3.0 equiv), and Kryptofix [2.2.2] (0.1 equiv).
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe under a nitrogen atmosphere.
-
Heat the reaction mixture to 150-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash extensively with water to remove DMSO, then wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate this compound.
Data Presentation and Comparative Analysis
| Parameter | Pathway I (Directed Metalation) | Pathway II (Halex Reaction) |
| Key Transformation | Directed ortho-metalation-bromination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2,6-Difluoro-3-hydroxypyridine | 2-Bromo-6-chloro-3-hydroxypyridine |
| Key Reagents | LDA, CBr₄ | KF, Kryptofix [2.2.2] |
| Typical Overall Yield | Moderate to Good | Moderate |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | High temperatures (150-160 °C) |
| Advantages | - High regioselectivity- Milder final step conditions | - Avoids cryogenic setups- Utilizes more common reagents |
| Disadvantages | - Requires cryogenic setup- Strict anhydrous conditions- Handling of pyrophoric n-BuLi (for LDA prep) | - High reaction temperatures- Requires specialized catalyst (Kryptofix)- Difficult workup to remove DMSO |
| Scalability | Good, but requires specialized equipment for low-temperature control. | Challenging due to high temperatures and catalyst cost. |
Conclusion
Both pathways presented offer viable and scientifically sound methods for the synthesis of this compound. The choice between them is a classic example of a strategic decision in process chemistry.
-
Pathway I (Directed Metalation) is often preferred in a research or discovery setting due to its elegance and high degree of control over regiochemistry. While it requires cryogenic conditions, the reactions are generally clean and predictable.
-
Pathway II (Halex Reaction) represents a more "classical" approach to fluorination. It may be considered when cryogenic equipment is unavailable, but it presents its own challenges, namely high temperatures and a potentially difficult purification process.
For professionals in drug development, understanding the nuances of both approaches allows for a flexible and informed strategy, adaptable to the specific constraints of timeline, scale, and available resources.
References
-
Bull, J. A., et al. (2007). Synthesis of 3-Fluoropyridines and Related Heterocycles. Chemical Reviews. Available at: [Link]
-
Hartwig, J. F., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Knochel, P., et al. (2011). The Directed ortho-Metalation (DoM) of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Available at: [Link]
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PrepChem (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]
- Google Patents (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Legros, J., et al. (2018). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. Available at: [Link]
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An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-3-methoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique trifunctionalized structure, featuring a reactive bromine atom, a fluorine atom, and a methoxy group on the pyridine core, offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, making it an attractive intermediate for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical reactions. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1256810-97-5 | [1][2] |
| Molecular Formula | C₆H₅BrFNO | [2][3] |
| Molecular Weight | 206.01 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Boiling Point | 255.9 °C at 760 mmHg | |
| Density | 1.6 g/cm³ | |
| Flash Point | 108.5 °C | |
| Solubility | No specific data available. Likely soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. | |
| Storage | Store under an inert atmosphere at 2-8°C. | [4] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts and coupling constants will be influenced by the positions of the bromine, fluorine, and methoxy substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the attached functional groups. The carbon of the methoxy group will appear in the typical upfield region for such functionalities.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Br, C-F, C-O, and C=N bonds, as well as aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of the bromine atom, the methoxy group, and other small neutral molecules.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry. A common approach would involve the multi-step functionalization of a pyridine precursor. For instance, one could envision a pathway starting from a suitably substituted pyridine, followed by sequential bromination, fluorination, and methoxylation reactions. The precise order and conditions of these steps would need to be carefully optimized to achieve the desired product with good yield and purity.
A general workflow for the synthesis of a related compound, 2-bromo-3-methoxypyridine, involves the methylation of 2-bromo-3-hydroxypyridine.[5][6] This reaction is typically carried out using a methylating agent such as methyl iodide in the presence of a base like potassium hydroxide or sodium hydride.[5][6]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of this compound in modern organic synthesis is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[7] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide variety of aryl or heteroaryl boronic acids or their esters.[7] The resulting biaryl and heteroaryl pyridine scaffolds are prevalent in many biologically active molecules.
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the pyridine ring. The bromine atom at the 2-position serves as the reactive site for oxidative addition to the palladium(0) catalyst.
Generalized Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
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2-Bromo-6-fluoro-3-methoxypyridine CAS number and structure
An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-methoxypyridine
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Core Chemical Identity
This compound is a substituted pyridine derivative whose strategic placement of functional groups—a reactive bromine atom, a modulating fluorine atom, and a methoxy group—makes it a valuable intermediate in organic synthesis.
Table 1: Chemical Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1256810-97-5 | [1][2][3] |
| Molecular Formula | C₆H₅BrFNO | [1][2] |
| Molecular Weight | 206.01 g/mol | [1] |
| IUPAC Name | this compound | N/A |
Caption: Chemical structure of this compound.
Physicochemical and Safety Profile
The physicochemical properties of this compound are crucial for determining its handling, reaction conditions, and pharmacokinetic profile in derivative molecules. While specific experimental data for this exact isomer is not widely published, data from closely related analogs provides valuable insight.
Table 2: Physicochemical Properties and Safety
| Property | Value | Notes / Source |
|---|---|---|
| Appearance | N/A | Expected to be a solid or liquid at room temperature. |
| Boiling Point | ~257 °C | Data for isomer 6-Bromo-2-fluoro-3-methoxypyridine.[4] |
| Density | ~1.621 g/cm³ | Data for isomer 6-Bromo-2-fluoro-3-methoxypyridine.[4] |
| Storage | 2-8°C, under inert gas | Recommended for stability.[2][4] |
Safety and Handling
As a halogenated pyridine, this compound is expected to be hazardous. GHS classifications for similar compounds indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[2]
Table 3: GHS Hazard Information (Inferred from Analogs)
| GHS Classification | Hazard Statement | Precautionary Statement |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P261, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 |
| STOT SE 3 | H335: May cause respiratory irritation | P271, P304+P340 |
Note: This data is based on related compounds and a specific Safety Data Sheet (SDS) for CAS 1256810-97-5 should be consulted prior to handling.
Synthesis and Reactivity
Synthetic Approach
The synthesis of polysubstituted pyridines often involves multi-step sequences starting from more common pyridine precursors. A plausible route to this compound could start from a commercially available aminopyridine, leveraging diazotization for fluorination, followed by regioselective bromination. A Chinese patent (CN111777549A) outlines a similar process for a related isomer, involving the diazotization of 2-methoxy-5-aminopyridine to introduce a fluorine atom, followed by bromination.[5]
Experimental Protocol: Illustrative Synthesis
This protocol is a representative example adapted from established methodologies for pyridine functionalization.
-
Fluorination via Sandmeyer-type Reaction:
-
Dissolve the corresponding aminopyridine precursor (e.g., 2-amino-6-bromo-3-methoxypyridine) in an acidic solution (e.g., HCl).
-
Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Add a fluorinating agent, such as tetrafluoroboric acid (HBF₄), to the diazonium salt solution to facilitate the substitution of the diazo group with fluorine.
-
-
Bromination (if starting from a non-brominated precursor):
-
Alternatively, if starting from a fluorinated methoxypyridine, regioselective bromination can be achieved.
-
Dissolve the substrate in a suitable solvent like acetic acid or a chlorinated solvent.
-
Add a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine, often with a catalyst, and heat the reaction to 60-90°C for several hours.[5]
-
-
Workup and Purification:
-
Upon reaction completion (monitored by TLC or GC-MS), neutralize the reaction mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product via column chromatography on silica gel.
-
Core Reactivity and Synthetic Utility
The utility of this compound stems from its distinct reactive sites. The bromine atom at the C2 position is an excellent leaving group, making it highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of carbon and nitrogen nucleophiles, which is a cornerstone of modern drug discovery.[6][7] The fluorine at C6 and methoxy at C3 modulate the electronic properties of the pyridine ring, influencing reactivity and the physicochemical properties of the final products.[6][8]
Caption: Workflow of this compound in a drug discovery pipeline.
Conclusion
This compound (CAS: 1256810-97-5) is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and the broader chemical industry. Its well-defined reactive sites allow for predictable and efficient incorporation into complex molecular architectures through robust cross-coupling methodologies. For research and development professionals, this compound represents a strategic tool for generating novel chemical entities in the pursuit of new therapeutics and advanced materials. Adherence to strict safety protocols is mandatory when handling this and related halogenated intermediates.
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AOBChem. This compound. [Link]
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Chemsrc. This compound | CAS#:1256810-97-5. [Link]
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PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. [Link]
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PubChem. 2-Fluoro-3-methoxypyridine. [Link]
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ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]
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PubChem. 2-Bromo-6-methoxypyridine. [Link]
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Ningbo Inno Pharmchem. The Role of 2-Bromo-6-fluoropyridine in Modern Drug Discovery. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Bromo-6-fluoropyridine: A Comprehensive Guide to Its Properties and Applications. [Link]
-
Angene. 2-Bromo-3-fluoro-6-methylpyridine. [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. [Link]
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
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A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoro-3-methoxypyridine
This guide provides an in-depth analysis of the expected spectroscopic data for the compound 2-Bromo-6-fluoro-3-methoxypyridine. As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust framework for analysis.
Introduction
This compound is a substituted pyridine derivative with a unique combination of functional groups that make it a valuable synthon. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and the methoxy group can influence electronic properties and provide a site for hydrogen bonding interactions. Given its potential utility, a comprehensive understanding of its spectroscopic signature is essential for reaction monitoring, quality control, and structural verification. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data for this compound, providing a detailed rationale for the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular structure.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons and one signal for the methoxy group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.9 | Doublet of doublets (dd) | 1H | H-4 |
| ~ 6.8 - 7.1 | Doublet of doublets (dd) | 1H | H-5 |
| ~ 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ |
Justification of Assignments:
-
H-4: This proton is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent electronegative bromine atom and the nitrogen atom in the pyridine ring. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine atom at position 6.
-
H-5: This proton will be upfield relative to H-4. It will also appear as a doublet of doublets, coupling to both H-4 and the fluorine atom at position 6.
-
-OCH₃: The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 (d, ¹JCF) | C-6 |
| ~ 145 - 150 | C-3 |
| ~ 140 - 145 (d, ³JCF) | C-4 |
| ~ 115 - 120 (d, ²JCF) | C-5 |
| ~ 110 - 115 | C-2 |
| ~ 55 - 60 | -OCH₃ |
Justification of Assignments:
-
C-6: This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond coupling constant (¹JCF).
-
C-3: The carbon bearing the methoxy group will also be significantly downfield.
-
C-4 and C-5: These carbons will show smaller couplings to the fluorine atom (³JCF and ²JCF, respectively).
-
C-2: The carbon attached to the bromine atom will be influenced by the heavy atom effect, and its chemical shift can vary.
-
-OCH₃: The methoxy carbon will appear in the typical upfield region for such groups.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range.[1][2][3][4]
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ~ -60 to -80 | Doublet of doublets (dd) |
Justification of Assignment:
-
The fluorine atom at the 6-position is expected to resonate in the typical range for a fluorine atom on an aromatic ring.
-
The signal will be split into a doublet of doublets due to coupling with the adjacent aromatic protons H-5 and H-4.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a standard ¹⁹F NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-F bond, C-O-C ether linkage, and C-Br bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1450 | C=C and C=N stretch (aromatic ring) |
| 1300 - 1200 | C-O-C asymmetric stretch (aryl alkyl ether)[5] |
| 1250 - 1150 | C-F stretch |
| 1050 - 1000 | C-O-C symmetric stretch (aryl alkyl ether)[6][7][8] |
| 600 - 500 | C-Br stretch[9] |
Justification of Assignments:
-
The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
-
The characteristic stretching vibrations of the pyridine ring are observed in the 1600-1450 cm⁻¹ region.
-
Aryl alkyl ethers typically show two strong C-O stretching bands.[5][6][7][8]
-
The C-F stretching vibration gives a strong absorption band.
-
The C-Br stretching vibration is found in the fingerprint region at lower wavenumbers.[9]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid (if melted): A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
| m/z | Interpretation |
| 205/207 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 190/192 | [M - CH₃]⁺ |
| 126 | [M - Br]⁺ |
| 111 | [M - Br - CH₃]⁺ |
Justification of Assignments:
-
Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of almost equal intensity (the M+ and M+2 peaks) separated by 2 m/z units, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[10][11][12][13]
-
Fragmentation: Common fragmentation pathways include the loss of a methyl radical from the methoxy group and the loss of a bromine atom.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight - TOF, or Orbitrap) for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain more detailed fragmentation information.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
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An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-fluoro-3-methoxypyridine
Introduction
2-Bromo-6-fluoro-3-methoxypyridine is a substituted pyridine derivative of increasing interest to the pharmaceutical and agrochemical industries. Its unique combination of a bromine atom, a fluorine atom, and a methoxy group on the pyridine scaffold makes it a versatile building block for the synthesis of novel bioactive molecules. The bromine provides a handle for cross-coupling reactions, the fluorine can enhance metabolic stability and binding affinity, and the methoxy group can influence solubility and electronic properties. A thorough understanding of the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, robust formulation design, and reliable analytical method development.
This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to offer both foundational knowledge and practical, field-proven insights. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.
Part 1: Physicochemical Properties of this compound
A foundational understanding of the intrinsic physicochemical properties of a compound is essential for predicting its behavior in various solvent systems and under different environmental conditions. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H5BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 255.9 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 108.5 ± 25.9 °C | [1] |
| LogP | 1.86 | [1] |
The positive LogP value suggests that this compound has a moderate lipophilic character, which indicates it is likely to have better solubility in organic solvents than in aqueous media. The presence of the polar methoxy group and the nitrogen atom in the pyridine ring, however, may impart some degree of aqueous solubility.
Part 2: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and purification.[2] This section outlines the theoretical considerations and experimental protocols for determining the solubility of this compound.
Theoretical Considerations
The solubility of this compound is governed by the interplay of its lipophilic and hydrophilic features. The brominated and fluorinated pyridine ring contributes to its lipophilicity, while the methoxy group and the lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with protic solvents. Generally, "like dissolves like," meaning the compound is expected to be more soluble in solvents with similar polarity.
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[3] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature. For early-stage drug discovery, kinetic solubility is often determined, which measures the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer.[4]
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide). The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is reached.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in the original solvent by taking into account the dilution factor.
Hypothetical Solubility Data
The following table presents hypothetical solubility data for this compound in a range of common laboratory solvents. This data is illustrative and should be experimentally verified.
| Solvent | Solvent Type | Expected Solubility (mg/mL) |
| Water | Polar Protic | < 0.1 |
| Ethanol | Polar Protic | 10 - 50 |
| Methanol | Polar Protic | 5 - 25 |
| Acetone | Polar Aprotic | > 100 |
| Dichloromethane | Nonpolar | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| n-Hexane | Nonpolar | < 1 |
Visualization of Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 3: Stability Profile and Degradation Pathway Analysis
Understanding the chemical stability of a molecule is crucial for determining its shelf-life, storage conditions, and potential degradation products that could impact its efficacy and safety.[5] Forced degradation studies are a key component of this evaluation, providing insights into the intrinsic stability of the molecule.[6][7]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The C-Br and C-F bonds may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding hydroxypyridine or other substituted pyridines. The methoxy group could also be hydrolyzed to a hydroxyl group.
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-halogen bonds, generating radical species that can lead to a variety of degradation products.
Experimental Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[8]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for a specified time.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Collection and Neutralization: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.
Development of a Stability-Indicating Method
A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation and separate it from its degradation products.[9][10] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector is a commonly used technique for this purpose.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
-
Method Development:
-
Column Selection: Start with a C18 column.
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Optimization: Develop a gradient elution program to achieve good separation between the parent compound and all degradation products.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths and to assess peak purity.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11] Specificity is demonstrated by showing that the method can resolve the parent peak from all degradation product peaks.
Visualization of Forced Degradation Workflow
Caption: Forced Degradation and Stability Analysis Workflow.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not publicly available, the methodologies and theoretical considerations presented here offer a robust starting point for any researcher or drug development professional working with this or structurally related molecules. Adherence to the principles of scientific integrity, through the use of validated protocols and a clear understanding of the underlying chemical principles, is essential for generating reliable data that can confidently guide the development of new chemical entities.
References
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Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen. Available at: [Link]
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Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
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Chemsrc. (2025). This compound. Chemsrc. Available at: [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-6-fluoropyridine. PubChem. Available at: [Link]
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MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Fabre, H., Eddine, N. H., Bressolle, F., & Mandrou, B. (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. Analyst, 107(1270), 61–66. Available at: [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical and Clinical Research, 16(4), 1-8. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. PubChem. Available at: [Link]
-
ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Available at: [Link]
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Analyst (RSC Publishing). (1982). Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. Analyst. Available at: [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: [Link]
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Anhui Newman Fine Chemicals Co., Ltd. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine. Anhui Newman Fine Chemicals Co., Ltd.. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Available at: [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-6-methylpyridine. PubChem. Available at: [Link]
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An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methoxypyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-6-fluoro-3-methoxypyridine, a key building block for researchers and professionals in the field of drug discovery and development. This document delves into its commercial availability, chemical properties, synthesis, and applications, with a focus on providing practical insights and methodologies.
Chemical Identity and Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₅BrFNO and a molecular weight of 206.01 g/mol .[1][2] Its unique arrangement of a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring makes it a valuable intermediate in the synthesis of complex organic molecules.
Key Identifiers:
The presence of both a bromine and a fluorine atom imparts distinct reactivity to the molecule. The bromine atom can readily participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents.[7][8] The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, a desirable feature in medicinal chemistry.
Commercial Availability and Procurement
This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their research and development needs. When sourcing this material, it is crucial to consider the purity specifications offered by the supplier, as this can significantly impact the outcome of sensitive synthetic procedures.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity/Specification | Storage Conditions |
| AK Scientific, Inc. | Min. Purity Spec: 95% | Store long-term in freezer |
| BLD Pharm | Purity/Specification: 97% | Inert atmosphere, 2-8°C[1] |
| AOBChem | Purity: 97% | 2-8°C[5] |
| ChemicalBook | Varies by supplier | Varies by supplier[2] |
| Chemsrc | Varies by supplier | Varies by supplier[4] |
| King-Pharm | Not specified | Not specified[3] |
It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Synthesis and Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the pyridine ring and its substituents. The pyridine nitrogen provides a site for protonation or coordination to metal centers. The bromine atom at the 2-position is particularly susceptible to displacement via nucleophilic aromatic substitution or participation in palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position. This is a cornerstone reaction in the synthesis of complex molecules for drug discovery.[7][8][11]
Figure 1: Generalized scheme for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 2-position of the pyridine ring. This is a critical transformation for synthesizing compounds with potential biological activity, as the amine group can serve as a key pharmacophore.
Applications in Drug Discovery and Development
Substituted pyridines are prevalent scaffolds in a vast number of approved drugs and clinical candidates. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of drugs used in oncology and for the treatment of inflammatory diseases. The ability to introduce diverse substituents at the 2-position of this compound via cross-coupling reactions allows for the rapid generation of libraries of compounds for screening against various kinases. The methoxy and fluoro groups can also play a crucial role in modulating the potency and selectivity of these inhibitors.[12]
Figure 2: Workflow illustrating the use of this compound in a drug discovery program.
Safety and Handling
As a brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on data for structurally similar compounds, potential hazards may include:
-
Skin irritation
-
Serious eye irritation
-
Respiratory irritation
In case of contact, it is important to flush the affected area with copious amounts of water and seek medical attention. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before handling this compound.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential for application in drug discovery and development. Its unique combination of reactive sites and modulating substituents makes it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its properties, availability, and utility, empowering researchers to effectively incorporate this compound into their synthetic strategies.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
PrepChem. Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]
-
Chemsrc. This compound | CAS#:1256810-97-5. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
AOBChem. This compound. Retrieved from [Link]
-
Arctom. CAS NO. 1256810-97-5 | this compound. Retrieved from [Link]
-
National Institutes of Health. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]
-
Thieme. 13C NMR Spectroscopy. Retrieved from [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-6-fluoro-3-methoxypyridine
This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 2-Bromo-6-fluoro-3-methoxypyridine. It is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical synthesis, and materials science who utilize this versatile building block. The information herein is synthesized from established safety data sheets of structurally related compounds and peer-reviewed chemical literature to ensure a high degree of technical accuracy and practical utility.
Introduction: The Chemical Identity and Utility of this compound
This compound is a halogenated and methoxy-substituted pyridine derivative. Its unique electronic properties, stemming from the interplay of the electron-withdrawing bromine and fluorine atoms and the electron-donating methoxy group on the pyridine ring, make it a valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
This compound is of significant interest in the synthesis of complex organic molecules, particularly in the construction of bioactive compounds where the pyridine scaffold is a common motif. Understanding its reactivity and handling requirements is paramount for its safe and effective use in a laboratory setting.
Chemical Structure:
Caption: Chemical structure of this compound.
Hazard Identification and Risk Assessment
GHS Hazard Classification (Presumptive):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This classification is based on the profiles of structurally related compounds and should be used as a guideline for safe handling.
Causality of Hazards: The hazardous nature of halogenated pyridines can be attributed to their reactivity and ability to interact with biological macromolecules. The electrophilic nature of the pyridine ring, enhanced by the presence of halogens, can lead to unwanted reactions with nucleophilic residues in proteins and DNA. The methoxy group can influence the metabolic pathways of the compound in vivo.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][4]
-
Hand Protection: Wear nitrile or neoprene gloves. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used. Always wash hands thoroughly after handling the compound, even after removing gloves.[3]
-
Skin and Body Protection: A fully buttoned lab coat should be worn to protect the skin. For larger quantities or in the event of a potential splash, consider an impervious apron.[4]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][5]
-
Some suppliers recommend refrigeration.[1] Always consult the supplier's specific storage recommendations.
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.[4] Do not dispose of down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
In case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][3][5]
Spill Response:
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or diatomaceous earth.[3] Place the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert others. Contact your institution's environmental health and safety (EHS) department or the appropriate emergency response team.[3]
Emergency Response Decision Flow:
Caption: Decision-making workflow for responding to a spill or exposure.
Application in Organic Synthesis: A Protocol for Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms a carbon-carbon bond.[6] The following is a detailed, field-proven protocol that can be adapted for various aryl and heteroaryl boronic acids.
Reaction Principle: The Suzuki-Miyaura coupling involves the reaction of an organohalide (this compound) with an organoboron compound (an arylboronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[6]
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Causality: The solid reagents are added first to ensure they are under an inert atmosphere before the solvent is introduced.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[6]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solvent should be degassed to remove dissolved oxygen.
-
Causality: Water is often a necessary component of the solvent system to facilitate the dissolution of the base and promote transmetalation.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Causality: The elevated temperature is required to overcome the activation energy of the catalytic cycle.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Cool the reaction to room temperature. b. Dilute with an organic solvent such as ethyl acetate. c. Wash with water and then with brine to remove the base and other inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow Diagram:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its effective use is predicated on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and successfully leverage the synthetic potential of this important chemical intermediate.
References
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PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure (SOP) for Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]
-
University of Georgia. (n.d.). Chemical and Laboratory Safety Manual. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved from [Link]
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Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]
-
Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H5BrFNO). Retrieved from [Link]
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
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The Strategic Utility of 2-Bromo-6-fluoro-3-methoxypyridine: A Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to the development of novel, effective, and patentable molecules. Among these, the substituted pyridine core remains a privileged structure due to its presence in numerous FDA-approved drugs and agrochemicals. This guide focuses on 2-Bromo-6-fluoro-3-methoxypyridine (CAS No. 1256810-97-5) , a trifunctionalized pyridine derivative poised for significant applications in contemporary research.[1][2][3][4][5]
The unique arrangement of a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring endows this molecule with a distinct reactivity profile. This guide will provide an in-depth analysis of its structural features, predict its reactivity in key synthetic transformations, and outline its potential applications as a strategic building block in drug discovery and other research areas. While specific documented applications of this exact isomer are nascent, this paper will extrapolate from the well-established chemistry of related compounds to provide a robust framework for its utilization.
Molecular Architecture and Physicochemical Profile
The synthetic potential of this compound stems directly from its unique substitution pattern. Understanding the electronic and steric contributions of each functional group is crucial for predicting its behavior in chemical reactions.
| Property | Value | Source |
| CAS Number | 1256810-97-5 | [2][3][5] |
| Molecular Formula | C₆H₅BrFNO | [2][4] |
| Molecular Weight | 206.01 g/mol | [2] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Purity | Typically ≥97% | [4] |
Key Structural Features:
-
The 2-Bromo Group: This is the primary reactive handle for transition metal-catalyzed cross-coupling reactions. Its position ortho to the pyridine nitrogen makes it highly susceptible to oxidative addition to a palladium(0) catalyst, initiating key bond-forming events.
-
The 6-Fluoro Group: The strongly electronegative fluorine atom at the 6-position significantly influences the electronics of the pyridine ring. It enhances the electrophilicity of the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) at other positions, though the 2- and 4-positions are generally most activated in pyridines. The reaction of 2-fluoropyridine with nucleophiles is often significantly faster than that of 2-chloropyridine.[6] The fluorine atom can also improve the metabolic stability and binding affinity of derivative compounds, a common strategy in drug design.[7][8]
-
The 3-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the ring and can influence the regioselectivity of certain reactions. It also provides a potential point for metabolic activity (O-demethylation) and can be a key pharmacophoric element for hydrogen bonding in interactions with biological targets.
Core Synthetic Applications: A Predictive Analysis
The true value of this compound lies in its capacity to serve as a versatile scaffold. Based on the extensive literature on related 2-bromopyridines and 2-fluoropyridines, its participation in palladium-catalyzed cross-coupling reactions is its most promising application.[9][10]
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstones of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other pharmaceuticals. This compound is an ideal substrate for introducing the 6-fluoro-3-methoxypyridin-2-yl moiety onto a variety of molecular scaffolds.
Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.
-
Catalyst/Ligand: A palladium(0) source is required. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with electron-rich or sterically hindered coupling partners.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous solution with an organic solvent.
-
Solvent: Biphasic solvent systems like toluene/water or dioxane/water are common, as they dissolve both the organic-soluble substrates and the inorganic base.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a generalized protocol based on similar 2-bromopyridine substrates and requires optimization for this compound.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) via syringe.
-
Reaction: Seal the flask and heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceuticals. This reaction would allow for the introduction of primary or secondary amines at the 2-position of the pyridine ring, yielding valuable 2-amino-6-fluoro-3-methoxypyridine derivatives. These products can be key intermediates for a range of therapeutic agents.
Causality of Experimental Design:
-
Ligand Choice: The success of Buchwald-Hartwig amination is highly dependent on the phosphine ligand. For challenging substrates like 2-halopyridines, specialized bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote efficient catalysis and prevent catalyst deactivation.
-
Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to enter the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. The choice of base must be compatible with other functional groups in the molecule.
Representative Experimental Protocol: Buchwald-Hartwig Amination
Disclaimer: This is a generalized protocol based on similar 2-bromopyridine substrates and requires optimization for this compound.
-
Reaction Setup: To an oven-dried sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.5 equiv.). Then add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-110°C). Stir for the required time (typically 12-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Potential Applications in Drug Discovery and Agrochemicals
The true potential of this compound is realized when considering the types of high-value molecules that can be synthesized from it.
As a Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[11] Many successful kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The 6-fluoro-3-methoxypyridine moiety derived from the title compound could serve as an excellent scaffold for developing novel kinase inhibitors.
-
Fragment-Based Drug Discovery (FBDD): this compound itself is an ideal candidate for a fragment library.[11][12] FBDD involves screening small, low-complexity molecules that can be elaborated into more potent leads.[11][12] The multiple functional groups on this compound provide vectors for "fragment growing" or "fragment linking" once a binding hit is identified.[12]
-
Scaffold Elaboration: Through a Suzuki coupling, a larger aromatic or heteroaromatic system can be attached at the 2-position to interact with the hinge region of a kinase. Subsequently, a Buchwald-Hartwig amination could install a side chain to improve solubility and target specific pockets within the ATP-binding site. The fluorine and methoxy groups can fine-tune the electronic properties and metabolic stability of the final compound.
In Agrochemical Synthesis
The principles of rational drug design also apply to the development of modern pesticides, herbicides, and fungicides. Fluorinated pyridines are a key structural motif in many active agrochemical ingredients.[7][8] The trifunctional nature of this compound allows for the creation of diverse chemical libraries to screen for new agrochemical leads. The fluorine atom, in particular, is known to enhance the biological activity and metabolic stability of pesticides.[7]
Conclusion and Future Outlook
This compound is a strategically designed building block with significant potential for applications in research and development, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a reactive bromine atom for cross-coupling, a modulating fluorine atom, and a methoxy group provides a powerful platform for the synthesis of complex, high-value molecules. While specific, documented synthetic applications are still emerging, the well-understood reactivity of its constituent functional groups allows for a confident prediction of its utility in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and other key transformations. As researchers continue to seek novel heterocyclic scaffolds, this compound stands out as a versatile and valuable tool for accelerating discovery.
References
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . PMC - NIH. Available from: [Link]
-
The Strategic Importance of 2-Bromo-3-fluoro-6-methylpyridine in Chemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands . Georgia Southern Commons. Available from: [Link]
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6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate . Available from: [Link]
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1256810-97-5 this compound . King-Pharm. Available from: [Link]
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This compound . AOBChem. Available from: [Link]
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This compound | CAS#:1256810-97-5 | Chemsrc . Chemsrc.com. (2025-10-06). Available from: [Link]
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Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate . Available from: [Link]
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2-bromopyridine . Organic Syntheses Procedure. Available from: [Link]
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2-Bromo-3-fluoro-6-methylpyridine . Available from: [Link]
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Understanding 2-Bromo-6-fluoropyridine: A Comprehensive Guide to Its Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Fragment-based drug discovery: A graphical review . PMC - PubMed Central. (2025-09-10). Available from: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Semantic Scholar. (2021-04-02). Available from: [Link]
-
Fragment-Based Drug Discovery . Cambridge Healthtech Institute. (2019-04-09). Available from: [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries . PMC. Available from: [Link]
-
Fragment Based Drug Discovery . Cambridge Healthtech Institute. Available from: [Link]
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A Technical Guide to 2-Bromo-6-fluoro-3-methoxypyridine and Its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth review of 2-Bromo-6-fluoro-3-methoxypyridine, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. We explore its synthesis, key chemical transformations, and the strategic application of its analogs in drug discovery programs. The unique substitution pattern—a reactive bromine atom for cross-coupling, a metabolically robust fluorine atom, and an electron-donating methoxy group—renders this scaffold a versatile platform for constructing complex molecular architectures. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a survey of the therapeutic potential of its derivatives, particularly as kinase inhibitors.
Introduction: The Strategic Value of a Multifunctional Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic functionalization of this ring system allows for the fine-tuning of physicochemical properties and biological activity. This compound emerges as a particularly valuable intermediate due to the specific roles of its substituents:
-
2-Bromo Group: The bromine atom at the 2-position is an excellent leaving group, making it the primary site for transition metal-catalyzed cross-coupling reactions. This provides a robust handle for introducing a wide array of aryl, heteroaryl, and alkyl groups, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[2][3]
-
6-Fluoro Group: The fluorine atom imparts several advantageous properties. It can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen and influence non-covalent interactions with biological targets, often leading to increased binding affinity.[3][4]
-
3-Methoxy Group: As an electron-donating group, the methoxy substituent influences the electronic properties of the pyridine ring, impacting the reactivity of the other positions.[2] This moiety is also prevalent in many biologically active compounds.
This unique combination of functionalities makes this compound and its analogs indispensable tools for developing novel therapeutics, particularly for targets in oncology and neurological disorders.[2][5]
Synthesis Strategies
While direct synthetic routes for this compound are not extensively published, plausible pathways can be devised based on established methodologies for analogous substituted pyridines. The key challenge lies in the regioselective introduction of the three distinct substituents.
A logical retrosynthetic approach involves the diazotization and fluorination of a suitably substituted aminopyridine precursor, a common strategy for introducing fluorine onto aromatic rings.[6]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis via Diazotization-Fluorination
This protocol is a representative example based on established methodologies for the synthesis of fluoropyridines from aminopyridines.[6] Optimization may be required.
Step 1: Bromination of 2-Methoxy-5-aminopyridine
-
Dissolve 2-methoxy-5-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (2-methoxy-3-bromo-5-aminopyridine) by column chromatography.
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
To a cooled (0-5 °C) solution of fluoroboric acid (HBF₄, 48% in water, 3.0 eq), add the 2-methoxy-3-bromo-5-aminopyridine (1.0 eq) slowly.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, keeping the internal temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour to form the diazonium tetrafluoroborate salt precipitate.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Gently heat the dried diazonium salt until nitrogen evolution ceases, yielding the crude 2-methoxy-3-bromo-5-fluoropyridine.[6]
-
Purify the final product by column chromatography or distillation under reduced pressure.
Key Chemical Transformations for Analog Synthesis
The true utility of this compound lies in its capacity to undergo a variety of chemical transformations, primarily at the C2-bromo position. Palladium-catalyzed cross-coupling reactions are the most powerful tools for derivatization.[2]
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Methodological & Application
using 2-Bromo-6-fluoro-3-methoxypyridine in Suzuki coupling reactions
Initiating Data Collection
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Defining Research Scope
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Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of 2-Bromo-6-fluoro-3-methoxypyridine
Introduction: Navigating the Challenges of Electron-Rich Heteroaromatic Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] While the scope of the Buchwald-Hartwig amination is broad, certain substrate classes present unique challenges that necessitate careful optimization of reaction parameters.
This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-bromo-6-fluoro-3-methoxypyridine, a substrate characterized by its electron-rich nature and the presence of a potentially coordinating pyridine nitrogen. The methoxy and fluorine substituents significantly influence the electronic properties of the pyridine ring, making it a challenging coupling partner. The lone pair of electrons on the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation and hampering the catalytic cycle.[5]
Herein, we will dissect the key mechanistic considerations, provide a robust and optimized protocol, and offer troubleshooting strategies to empower researchers, scientists, and drug development professionals to successfully navigate the complexities of this transformation.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of fundamental organometallic transformations.[1][6][7]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[8]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[9]
-
Reductive Elimination: The final and product-forming step is reductive elimination from the palladium-amido complex. This step regenerates the palladium(0) catalyst and furnishes the desired N-aryl amine product, completing the catalytic cycle.[1][7]
A potential side reaction that can compete with reductive elimination is β-hydride elimination, especially when using primary amines.[1][10] This can lead to the formation of a hydrodehalogenated arene and an imine.[1] The selection of bulky, electron-rich phosphine ligands is crucial to promote the desired reductive elimination pathway and suppress side reactions.[4]
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried reaction vial containing a magnetic stir bar.
-
Solvent and Reagent Addition: Seal the vial with a screw cap fitted with a PTFE septum. Remove the vial from the glovebox (if used). Add anhydrous, degassed toluene (5 mL) via syringe. Finally, add the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent such as ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 6-fluoro-3-methoxypyridin-2-amine.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature | - Use a fresh palladium precatalyst and ensure anhydrous/anaerobic conditions.- Screen a panel of ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).<[5][9]br>- Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products | - Hydrodehalogenation (loss of bromine)- Homocoupling of the aryl halide | - Use a bulkier ligand to favor reductive elimination.- Optimize the catalyst loading and reaction temperature. |
| Catalyst Decomposition | - Presence of oxygen or water- Pyridine coordination | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.- Employ bulky ligands to sterically shield the palladium center from the pyridine nitrogen. [5] |
Conclusion
The Buchwald-Hartwig amination of this compound presents a viable and efficient route to valuable N-substituted aminopyridine derivatives. Success in this transformation is contingent upon a rational approach to the selection of the catalyst system, base, and reaction conditions, informed by a solid understanding of the underlying mechanism. The protocol and guidelines presented in this application note serve as a robust starting point for researchers to confidently tackle this challenging yet rewarding C-N cross-coupling reaction.
References
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Nolan, S. P., & Organ, M. G. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 50(12), 2696-2713. [Link]
-
Varma, R. S., & Naicker, K. P. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(2), 215-218. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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The Strategic Utility of 2-Bromo-6-fluoro-3-methoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Foreword: Unlocking Complex Scaffolds with a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics.[1] Among the vast arsenal of synthetic intermediates, 2-bromo-6-fluoro-3-methoxypyridine has emerged as a particularly valuable building block. Its strategic arrangement of a reactive bromine atom, a modulating fluorine atom, and an electron-donating methoxy group on a pyridine core provides a versatile platform for constructing complex pharmaceutical agents.[1]
This guide provides an in-depth exploration of this compound's applications, moving beyond simple procedural outlines. We will delve into the rationale behind its use, provide detailed, field-tested protocols for key transformations, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate to accelerate their research and development endeavors.
Physicochemical Properties and Reactivity Profile
Understanding the inherent characteristics of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFNO | [2] |
| CAS Number | 1256810-97-5 | [2] |
| Molecular Weight | 206.01 g/mol | Calculated |
| Appearance | Typically an off-white to light yellow solid | General Knowledge |
The reactivity of this molecule is governed by the interplay of its substituents:
-
2-Bromo Group: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is generally higher than the analogous chloro-substituted pyridine, often allowing for milder reaction conditions.[3]
-
6-Fluoro Group: The strongly electronegative fluorine atom influences the electron distribution of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen. This can be crucial for modulating the biological activity and physicochemical properties of the final compound.
-
3-Methoxy Group: As an electron-donating group, the methoxy substituent can influence the rate and regioselectivity of certain reactions. Its presence can also provide a handle for further synthetic modification or act as a key pharmacophoric element.
Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations are foundational for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse compound libraries for lead discovery and optimization.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for forming C-C bonds by coupling an organohalide with an organoboron compound.[4][5] For this compound, this reaction facilitates the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, yielding biaryl and heteroarylpyridine motifs prevalent in many biologically active molecules.[1]
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Oven-dried round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the base (2.0–3.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at a temperature of 80–110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Causality and Self-Validation:
-
Choice of Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for a wide range of Suzuki couplings.[4] For challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ may be required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base Selection: The base is essential for the transmetalation step. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. Cs₂CO₃ is more soluble in organic solvents and more basic, which can sometimes lead to higher yields, especially with less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often optimal. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing the solvent is critical to remove dissolved oxygen.
-
Monitoring Progress: Regular monitoring by TLC or LC-MS provides a clear indication of reaction completion and helps to avoid prolonged heating that could lead to byproduct formation.
Representative Suzuki-Miyaura Reaction Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[4] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[4] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8-16 | Good to Excellent | Effective for more challenging substrates. |
Suzuki-Miyaura Catalytic Cycle and Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[7][8] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of N-substituted pyridines.
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and often substrate-dependent.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1–5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.5–10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Equipment:
-
Oven-dried Schlenk flask or sealed tube
-
Magnetic stirrer and stir plate
-
Inert gas supply (Argon or Nitrogen)
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Reaction Setup: Add anhydrous, degassed solvent and stir the mixture at room temperature for 10–15 minutes. Then, add this compound and the amine.
-
Inert Atmosphere: If not using a glovebox, seal the vessel and evacuate and backfill with an inert gas three times.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor for completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography.
Causality and Self-Validation:
-
Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and RuPhos are often highly effective as they promote both the oxidative addition and the challenging reductive elimination step that forms the C-N bond.[9]
-
Base and Solvent Compatibility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently used, typically in aprotic solvents like toluene or dioxane. It is critical to use an anhydrous solvent, as water can hydrolyze the active catalyst and reactants.
-
Substrate Scope: The reaction is broadly applicable to many amine types. However, primary amines may sometimes undergo double arylation. Sterically hindered amines may require more forcing conditions or specialized catalyst systems.
Buchwald-Hartwig Amination Decision Workflow
Caption: Decision workflow for optimizing a Buchwald-Hartwig amination reaction.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10][11]
-
Skin and Eye Contact: The compound may cause skin and eye irritation.[10][14] In case of contact, rinse immediately with plenty of water.[10][11]
-
Ingestion: May be harmful if swallowed.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.[10][11][12][13]
Conclusion and Future Outlook
This compound is a high-value, versatile building block for medicinal chemistry research.[1] Its capacity to undergo efficient and predictable cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the rapid construction of diverse molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their quest for novel therapeutics. As synthetic methodologies continue to evolve, the applications for strategically functionalized building blocks like this compound will undoubtedly expand, further solidifying its role in the future of drug discovery.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
- Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. Benchchem.
- SAFETY DATA SHEET - 3-Bromo-5-fluoro-2-methoxypyridine. Fisher Scientific.
- SAFETY DATA SHEET - 3-Bromo-6-fluoro-2-methylpyridine. TCI Chemicals.
- SAFETY DATA SHEET - 2-Bromo-3-methoxypyridine. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Bromo-6-methoxypyridine. Fisher Scientific.
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
- SAFETY DATA SHEET - 2-Bromo-3-fluoro-5-methylpyridine. MedchemExpress.com.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
- This compound. AOBChem.
- Buchwald–Hartwig amin
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
Sources
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- 2. aobchem.com [aobchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.fr [fishersci.fr]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-6-fluoro-3-methoxypyridine
Introduction: The Strategic Importance of the 2-Bromo-6-fluoro-3-methoxypyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous blockbuster drugs. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. This compound is a particularly valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern offers a versatile platform for diversification through modern cross-coupling methodologies.
The bromine atom at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl moieties. The fluorine atom at the 6-position can enhance metabolic stability and modulate the basicity of the pyridine nitrogen, which is often crucial for target engagement and pharmacokinetic properties. Furthermore, the methoxy group at the 3-position can influence the electronic nature of the ring and provide a key interaction point with biological targets. This trifecta of functional groups makes this compound an exemplary starting material for the construction of novel molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key pharmaceutical intermediates. We will delve into detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, supported by mechanistic insights and quantitative data to facilitate the seamless integration of this versatile building block into drug discovery programs.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-Br bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-nitrogen bonds.
Figure 1: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the synthesis of biaryl and heteroaryl structures.[1] This reaction is particularly valuable for accessing a diverse range of substituted pyridines, which are common motifs in kinase inhibitors.
Mechanistic Rationale for Reagent Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, especially with electron-rich or sterically hindered substrates. For fluorinated pyridines, electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition and reductive elimination steps.[1]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 75-90 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 6 | 80-95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | 12 | 70-85* |
*Yields are representative for similar substrates and may vary depending on the specific arylboronic acid used.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful tool for the construction of C-N bonds. This reaction is indispensable for the preparation of a wide range of pharmaceutical intermediates, where an amino-pyridine core is often a key pharmacophore.
Causality Behind Experimental Choices
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the reaction. Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often the rate-limiting step, and to prevent catalyst decomposition.
Detailed Protocol for Buchwald-Hartwig Amination
This is a general protocol and may require optimization based on the specific amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (1.5 mol%), the phosphine ligand (3 mol%), and the base (2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 70-90 |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | 8 | 75-92 |
*Yields are representative for similar substrates and will vary based on the amine coupling partner.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize 2-alkynylpyridines, which are versatile intermediates that can be further elaborated into a variety of heterocyclic systems or used as is in drug candidates.[2]
Self-Validating Protocol Design
A successful Sonogashira coupling protocol for this compound should be robust and high-yielding. The use of a copper(I) co-catalyst is traditional, though copper-free conditions have also been developed to avoid potential issues with copper contamination. The choice of an amine base is critical as it serves both as a base and a solvent in many cases.
Step-by-Step Methodology for Sonogashira Coupling
This protocol is based on conditions reported for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, and may require optimization.[2]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Stir the mixture at room temperature under an inert atmosphere for 10 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 4-16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 75-95 |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 60 | 6 | 70-90 |
*Yields are based on reactions with a similar substrate and will depend on the specific alkyne used.[2]
Application in the Synthesis of Kinase Inhibitors
The 2-substituted-6-fluoro-3-methoxypyridine scaffold is a key component in a number of kinase inhibitors. The strategic placement of substituents allows for potent and selective inhibition of various kinases implicated in cancer and other diseases. The methodologies described above provide a direct route to synthesize libraries of compounds for screening and lead optimization in drug discovery programs. For instance, the synthesis of biaryl pyridine derivatives via Suzuki-Miyaura coupling is a common strategy to target the ATP-binding site of kinases.
Figure 3: General workflow for the synthesis of kinase inhibitors.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of diverse and complex molecular architectures. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery and development endeavors. The ability to readily generate libraries of substituted pyridines from this starting material will undoubtedly accelerate the discovery of new therapeutic agents.
References
-
Kakadiya, R., et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Link]
- Process for preparing 2-aminopyridine derivatives. (2006).
-
Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. [Link]
Sources
Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-fluoro-3-methoxypyridine
Introduction: The Strategic Value of the 2-Bromo-6-fluoro-3-methoxypyridine Scaffold
This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its substituents and the inherent biological relevance of the substituted pyridine core. The bromine atom at the 2-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the precise installation of carbon and nitrogen nucleophiles.
The electronic nature of the pyridine ring is uniquely modulated by the interplay of the substituents. The nitrogen atom and the 6-fluoro group act as electron-withdrawing moieties, which can influence the rate of oxidative addition at the C-Br bond, a key step in many catalytic cycles. Conversely, the 3-methoxy group is electron-donating, impacting the overall electron density of the ring system. This distinct electronic profile necessitates a careful and informed selection of reaction conditions to achieve optimal outcomes in cross-coupling endeavors. These notes provide detailed protocols and a rationale for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, tailored for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and the commercial availability of a vast library of boronic acids and their derivatives.[1] For a substrate like this compound, this reaction provides a powerful avenue for the synthesis of biaryl and heteroaryl structures.
Causality in Experimental Design:
The primary challenge in the Suzuki-Miyaura coupling of 2-halopyridines can be the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition.[2] To mitigate this, the use of sterically bulky, electron-rich phosphine ligands is paramount. These ligands, such as SPhos or XPhos, not only stabilize the palladium(0) active species but also accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[3] The choice of base is also critical; while stronger bases can be effective, milder carbonate or phosphate bases are often sufficient and help to preserve sensitive functional groups on the coupling partners. The addition of water to solvents like dioxane or toluene is common, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[4]
Optimized Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions are derived from established protocols for related electron-deficient 2-bromopyridines and serve as a robust starting point for optimization.[4]
| Coupling Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Time (h) |
| Arylboronic Acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100-110 | 4-12 |
| Heteroarylboronic Acid | PdCl₂(dppf) (2-3) | - | K₂CO₃ (2.0) | Toluene / H₂O (4:1) | 100 | 8-16 |
| Vinylboronic Acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2.0) | DME / H₂O (4:1) | 90 | 12-18 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv.)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv.)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane and Degassed Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the boronic acid, the base, the palladium precursor, and the ligand.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides.[5] This reaction is instrumental for introducing primary and secondary amines at the 2-position of the pyridine core, providing access to a diverse range of medicinally relevant scaffolds.
Causality in Experimental Design:
The Buchwald-Hartwig amination of 2-bromopyridines can be challenging due to the same catalyst inhibition concerns as in Suzuki-Miyaura couplings.[6] Therefore, the use of highly active, bulky, and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is often necessary. The choice of base is particularly crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to deprotonate the amine and facilitate the catalytic cycle.[7] For volatile amines, conducting the reaction in a sealed tube is essential to prevent loss of the nucleophile.[8] The solvent choice, typically an aprotic solvent like toluene or dioxane, is also important for maintaining catalyst activity.
Recommended Reaction Conditions for Buchwald-Hartwig Amination
| Amine Type | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Time (h) |
| Primary Aliphatic Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.4) | Toluene | 100 | 4-18 |
| Secondary Aliphatic Amine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.5) | 1,4-Dioxane | 100 | 6-24 |
| Aniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh (1.5) | Toluene | 110 | 12-24 |
| Volatile Amine (e.g., NH₃, MeNH₂) | Pd₂(dba)₃ (2) | cataCXium A (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 18-24 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2-2.0 equiv.)
-
Palladium Precatalyst (e.g., G3-XPhos, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv.)
-
Anhydrous, degassed Toluene
-
Sealed reaction vessel (if using a volatile amine)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to a dry reaction vessel.
-
Reagent Addition: Add this compound, the amine, and the degassed toluene.
-
Reaction: Seal the vessel and heat in a preheated oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a highly reliable and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
Causality in Experimental Design:
The standard Sonogashira coupling protocol employs a dual catalytic system of palladium and copper(I) iodide. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylamine, is essential both to deprotonate the terminal alkyne and to act as a solvent or co-solvent. For a substrate like this compound, the reaction conditions can be adapted from those successfully employed for the structurally similar 6-bromo-3-fluoro-2-cyanopyridine. A key consideration is the potential for Glaser-Hay homocoupling of the alkyne, which can be minimized by maintaining a strictly inert atmosphere and using degassed solvents.
Recommended Reaction Conditions for Sonogashira Coupling
| Alkyne Type | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Time (h) |
| Arylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (excess) | THF / Et₃N (2:1) | RT | 16 |
| Alkylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA (2.0) | DMF | 60 | 6-12 |
| Silylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP (2.0) | DMSO | RT | 2-4 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.1 equiv.)
-
Terminal Alkyne (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 15 mol%)
-
Copper(I) Iodide (CuI, 30 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Base Addition: Add a degassed solution of THF and triethylamine (2:1 v/v).
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycles of the Sonogashira reaction.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. Available at: [Link]
-
Cai, Q., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sci-Hub: are you are robot? [sci-hub.box]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of 2-Bromo-6-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the synthetic functionalization of 2-Bromo-6-fluoro-3-methoxypyridine (CAS No. 1256810-97-5), a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic positioning of the bromo, fluoro, and methoxy substituents on the pyridine core offers multiple avenues for selective chemical modification. This guide details field-proven insights and step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions at the C2-bromo position and nucleophilic aromatic substitution (SNAr) at the C6-fluoro position. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are provided to ensure technical accuracy and practical utility for researchers in drug discovery and development.
Introduction: The Strategic Value of this compound
Substituted pyridines are privileged scaffolds in a vast array of pharmaceuticals and functional materials. The title compound, this compound, is a highly valuable intermediate due to its distinct reactivity at two key positions. The C2-bromine atom serves as a primary handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents. Concurrently, the C6-fluorine atom, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyridine core, making it an ideal starting material for the synthesis of complex molecular architectures. The 3-methoxy group provides additional electronic and steric influence, which can be exploited to fine-tune the properties of the final compounds.
Regioselective Functionalization Strategy
The functionalization of this compound can be strategically planned based on the differential reactivity of the two halogen atoms.
-
C2-Position (Bromo): The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in oxidative addition to a palladium(0) catalyst. This allows for selective functionalization at the C2 position via a variety of cross-coupling reactions, leaving the C6-fluoro group intact for subsequent modification.
-
C6-Position (Fluoro): In nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of fluorine makes the C6 position highly electrophilic and stabilizes the intermediate Meisenheimer complex. Fluoride is an excellent leaving group in this context, making the C6 position the preferred site for nucleophilic attack.
This differential reactivity is the cornerstone of the synthetic strategies outlined in this guide.
Caption: Strategic functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
The C-Br bond at the 2-position is the primary site for palladium-catalyzed cross-coupling reactions. These transformations are foundational for constructing carbon-carbon and carbon-heteroatom bonds.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl structures by reacting the C2-bromo position with an organoboron reagent.[2]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can improve catalytic activity and yields.
-
Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are frequently employed. The choice of base can influence the reaction rate and side product formation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent |
Data extrapolated from similar 2-bromopyridine substrates.[2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring at 90-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] This reaction is particularly useful for introducing primary and secondary amines at the C2-position of the pyridine ring.[4]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand. Systems like Pd₂(dba)₃/XPhos or Pd(OAc)₂/BINAP are effective. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[5]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, but other bases like K₃PO₄ or Cs₂CO₃ can also be used depending on the substrate.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the introduction of an alkyne moiety at the C2-position, a valuable transformation for generating rigid linkers in drug molecules or precursors for further functionalization.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[2] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as a solvent or co-solvent.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is adapted from a procedure for the closely related 6-bromo-3-fluoro-2-cyanopyridine.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%)
-
Copper(I) iodide (CuI, 10-30 mol%)
-
Amine base (e.g., Et₃N)
-
Anhydrous, degassed solvent (e.g., THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Add the degassed solvent followed by the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The C6-fluoro group is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen atom. In SNAr reactions, fluoride is a better leaving group than bromide, allowing for selective functionalization at this position.
Amination at the C6-Position
Introducing an amino group at the C6-position can be achieved by reacting this compound with a primary or secondary amine, typically in the presence of a base.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of primary and secondary amines can be used as nucleophiles.
-
Base: A non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ is often used to deprotonate the amine or neutralize any generated acid.
-
Solvent: Polar aprotic solvents like DMSO or DMF are preferred as they can solvate the charged intermediates and facilitate the reaction.
-
Temperature: Heating is usually required to overcome the activation energy for the reaction.
Protocol 4: General Procedure for SNAr with Amines
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO)
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add this compound, the amine, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring at 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of highly functionalized pyridine derivatives. Its orthogonal reactivity allows for selective and sequential modification at the C2 and C6 positions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this intermediate and to accelerate the development of new pharmaceuticals and advanced materials. As with any chemical synthesis, the reaction conditions provided herein should be considered as starting points, and optimization may be necessary for specific substrates and desired outcomes.
References
-
Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Online]. Available at: [Link]
-
Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Online]. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Online]. Available at: [Link]
- Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397.
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Online]. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
scale-up synthesis of 2-Bromo-6-fluoro-3-methoxypyridine derivatives
An Application Guide for the Scale-Up Synthesis of 2-Bromo-6-fluoro-3-methoxypyridine Derivatives
Abstract
Substituted pyridines are cornerstone scaffolds in modern medicinal chemistry. Specifically, this compound and its analogues serve as pivotal intermediates in the synthesis of complex pharmaceutical agents, including next-generation kinase inhibitors. The transition from laboratory-scale discovery to pilot-plant production of these intermediates presents significant challenges related to process safety, scalability, and economic viability. This application note provides a detailed, field-proven guide for researchers, chemists, and process development professionals on a robust and scalable synthetic route. We will delve into the causality behind experimental choices, provide step-by-step protocols, and address critical scale-up parameters to ensure a self-validating and efficient process.
Introduction: The Strategic Importance of Halogenated Methoxypyridines
The unique substitution pattern of this compound offers medicinal chemists a versatile platform for molecular elaboration. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy group modulates electronic properties, and the bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This trifecta of functionalities makes it a high-value building block. However, the synthesis of such highly functionalized pyridines is non-trivial, often plagued by issues of regioselectivity, harsh reaction conditions, and safety hazards, particularly when handling elemental bromine at scale.[1][2]
This guide focuses on a logical and proven synthetic sequence that addresses these challenges, emphasizing process control and safety from the outset.
Strategic Overview of Synthetic Pathways
Several synthetic routes can be envisioned to construct the target molecule. The optimal choice depends on the cost and availability of starting materials, as well as the robustness of each transformation upon scale-up. The primary challenge lies in the regioselective introduction of three distinct functional groups onto the pyridine ring.
Diagram 1: High-level overview of potential synthetic routes.
After careful consideration of scalability, safety, and efficiency, the route commencing with 2-Methoxy-5-aminopyridine is selected for detailed protocol development. This pathway, involving a Balz-Schiemann type fluorination followed by direct bromination, offers excellent regiocontrol and utilizes well-understood, scalable reactions.[3]
Detailed Scale-Up Protocol
This section outlines a two-step process designed for a 100-gram scale, with insights applicable to kilogram-scale production.
Part A: Synthesis of 2-Methoxy-5-fluoropyridine via Diazotization-Fluorination
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring. On a large scale, precise temperature control during the formation of the diazonium salt is paramount to prevent decomposition and ensure safety.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Filtration apparatus.
-
Appropriate Personal Protective Equipment (PPE): face shield, acid-resistant gloves, lab coat.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Methoxy-5-aminopyridine | 124.14 | 100.0 g | 0.805 | 1.0 |
| Hydrochloric Acid (37%) | 36.46 | 265 mL | 3.22 | 4.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 61.2 g | 0.887 | 1.1 |
| Tetrafluoroboric Acid (HBF₄, 48% aq.) | 87.81 | 170 mL | 0.966 | 1.2 |
| Water (DI) | 18.02 | As needed | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
Step-by-Step Protocol:
-
Reactor Setup: Charge the 10 L reactor with 2-Methoxy-5-aminopyridine (100.0 g) and 500 mL of water. Begin stirring to form a slurry.
-
Acidification: Add hydrochloric acid (265 mL) to the reactor. The temperature may rise; cool the reactor jacket to 10-15°C to manage the exotherm. Stir until all solids dissolve.
-
Diazotization: Cool the reactor contents to 0-5°C using a chiller. Causality: This low temperature is critical to ensure the stability of the intermediate diazonium salt, preventing hazardous decomposition and side product formation.
-
Nitrite Addition: Dissolve sodium nitrite (61.2 g) in 150 mL of water. Add this solution dropwise to the reactor via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.
-
Fluorination: Once the nitrite addition is complete, continue stirring at 0-5°C for 30 minutes. Then, add the tetrafluoroboric acid (170 mL) dropwise, maintaining the temperature below 10°C.
-
Decomposition: After the addition, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the reactor to 35-45°C. Vigorous gas evolution (N₂) will occur as the diazonium tetrafluoroborate salt decomposes. Maintain this temperature until gas evolution ceases (typically 2-4 hours).[3]
-
Work-up: Cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Safety: This step is exothermic and releases CO₂; perform slowly to avoid excessive foaming.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 400 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-5-fluoropyridine as a crude oil, which can be purified by vacuum distillation.
Expected Yield: 75-85%; Purity (GC): >98%.
Part B: Synthesis of this compound
The introduction of bromine at the C2 position is achieved via electrophilic bromination. The choice of brominating agent is a critical safety and process consideration. While liquid bromine is effective, its high toxicity and corrosivity make it hazardous at scale.[4][5] N-Bromosuccinimide (NBS) is a safer solid alternative, though care must be taken as its reactions can also be highly exothermic.[3][6] For this protocol, we will detail the use of liquid bromine with stringent safety controls, as it is often preferred for cost-effectiveness in large-scale manufacturing.
Materials and Equipment:
-
10 L jacketed glass reactor (as above).
-
Scrubber system containing a sodium thiosulfate solution to neutralize bromine vapors.
-
Addition funnel suitable for corrosive liquids.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Methoxy-5-fluoropyridine | 127.12 | (Product from Part A) | ~0.644 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 500 mL | - | - |
| Liquid Bromine (Br₂) | 159.81 | 108.0 g (34.6 mL) | 0.676 | 1.05 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
Step-by-Step Protocol:
-
Reactor Setup: Ensure the reactor is clean, dry, and connected to the scrubber system. Charge the reactor with the 2-methoxy-5-fluoropyridine from the previous step and sulfuric acid (500 mL). Stir to dissolve.
-
Cooling: Cool the reaction mixture to 0-5°C.
-
Bromine Addition: Add liquid bromine (34.6 mL) dropwise over 1-2 hours, maintaining the internal temperature below 10°C. Causality & Safety: This is a highly exothermic and hazardous step. Slow, controlled addition is essential to manage the reaction rate and prevent a runaway reaction. The sulfuric acid acts as both a solvent and an activator for the electrophilic bromination. All operations must be conducted in a well-ventilated fume hood or contained system.[7][8]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by GC/HPLC analysis.[3]
-
Quenching: Cool the reactor back to 0-5°C. Very slowly and carefully, pour the reaction mixture onto crushed ice (~2 kg) in a separate, larger vessel with stirring.
-
Neutralization: Quench any remaining bromine by adding a 10% solution of sodium thiosulfate until the red/brown color disappears. Then, carefully adjust the pH to ~8 with a 50% sodium hydroxide solution, keeping the temperature below 20°C.
-
Extraction & Purification: Extract the aqueous slurry with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.
Expected Yield: 80-90%; Purity (HPLC): >99%.
Critical Scale-Up & Safety Validation
Transitioning from the bench to a pilot plant requires a deep understanding of how physical parameters change with scale. A failure to account for these changes can lead to decreased yield, impurity formation, and significant safety incidents.
Diagram 2: Logic map of critical process parameters and their impact.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. An exothermic reaction that is easily controlled in a 1 L flask can become a dangerous runaway in a 100 L reactor.[9] It is imperative to have a robust cooling system and to have characterized the reaction's thermal profile using techniques like Differential Scanning Calorimetry (DSC).
-
Mass Transfer: Inefficient mixing in large vessels can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and yield loss. The impeller design and agitation speed must be sufficient to maintain a homogeneous mixture.[9]
-
Reagent Quality: Impurities in starting materials that are negligible at the gram scale can have a significant impact at the kilogram scale, potentially poisoning catalysts or promoting unwanted side reactions. Always use well-characterized starting materials from qualified vendors.[9]
-
Safety Protocols for Halogenation: Bromine is extremely hazardous.[4] Consider engineering controls such as closed-system transfers. For even greater safety, modern approaches like continuous flow processing can be employed. In a flow reactor, hazardous reagents like bromine are generated in situ and consumed immediately, minimizing the volume of dangerous material present at any given time and offering superior heat transfer, which virtually eliminates the risk of thermal runaway.[7][8]
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step A | - Incomplete diazotization due to poor temperature control (>5°C).- Premature decomposition of diazonium salt.- Inefficient extraction during work-up. | - Re-verify chiller performance and ensure slow, subsurface addition of NaNO₂.- Ensure HBF₄ is added promptly after diazotization is complete.- Perform a small-scale extraction to verify solvent choice and partitioning. |
| High Impurity Levels in Step B | - Over-bromination (di-bromo adduct) due to poor temperature control or excess Br₂.- "Hot spots" from inefficient mixing causing side reactions.- Incomplete reaction. | - Use precise stoichiometry (max 1.05 eq. of Br₂). Ensure temperature does not exceed 10°C during addition.- Increase agitation speed; verify impeller is appropriate for vessel geometry.- Monitor reaction by HPLC/GC and extend reaction time if necessary. |
| Difficult Purification | - Formation of oily products or emulsions during work-up.- Product co-precipitating with inorganic salts. | - Add brine during extraction to break emulsions.- Ensure complete dissolution before recrystallization; consider a different solvent system. Filter the hot solution if necessary. |
| Safety Concerns (e.g., Fuming, Exotherm) | - Rapid addition of reagents.- Inadequate cooling capacity.- Insufficient ventilation or scrubber failure. | - Adhere strictly to addition times outlined in the protocol.- Model the process exotherm and ensure the reactor's cooling capacity is sufficient.- Always have a secondary quench bath (e.g., ice water) and verified scrubber system online before starting. |
References
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Hayun, et al. (2014). Answer to "how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?". ResearchGate. [Link]
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]
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Bull, J. A., et al. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 22(32), 11116-11135. [Link]
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ICL Industrial Products. BROMINE - Safety Handbook. [Link]
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Govaerts, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2133. [Link]
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Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. [Link]
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Zhang, W., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1466-1474. [Link]
- CN105017136A - 2-bromo-3-methoxypyridine preparation method.
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The Strategic Utility of 2-Bromo-6-fluoro-3-methoxypyridine in the Synthesis of Next-Generation Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Pyridines in Modern Crop Protection
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, present in a wide array of herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and versatile functionalization capabilities allow for the fine-tuning of biological activity and physicochemical properties. The strategic incorporation of fluorine atoms into these pyridine-based structures has become an increasingly prevalent strategy in agrochemical design.[3][4] The presence of fluorine can significantly enhance metabolic stability, binding affinity to target enzymes, and overall efficacy of the active ingredient.[3]
2-Bromo-6-fluoro-3-methoxypyridine is a highly valuable, trifunctionalized building block for the synthesis of novel agrochemicals. This intermediate offers a unique combination of reactive sites: a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methoxy group at the 3-position. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, providing a powerful handle to introduce a wide range of molecular complexity. The fluorine and methoxy groups, on the other hand, modulate the electronic properties of the pyridine ring and can play a crucial role in the molecule's interaction with its biological target. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of potential new agrochemicals, focusing on mechanistically sound and experimentally validated synthetic strategies.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the C-Br bond at the 2-position. This position is readily functionalized through two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
A critical aspect of this starting material is the relative reactivity of the bromo and fluoro substituents in nucleophilic aromatic substitution (SNAr) reactions. Generally, in electron-deficient rings like pyridine, fluoride is a more facile leaving group than bromide in SNAr. However, the primary application of this compound in the context of this guide is as a substrate for transition-metal-catalyzed cross-coupling reactions at the C-Br bond, which is significantly more reactive than the C-F bond under these conditions.
Application in Fungicide Synthesis: Crafting Novel Pyridine-Pyrazole Carboxamides
The pyridine-pyrazole carboxamide scaffold is a well-established and commercially important class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). This compound is an excellent starting material for the synthesis of novel analogues in this class. The key synthetic transformation is a Suzuki-Miyaura coupling to introduce a functionalized pyrazole ring.
Protocol 1: Synthesis of a Hypothetical Pyridine-Pyrazole Fungicide Precursor via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a key biaryl intermediate, which can be further elaborated into a final pyridine-pyrazole carboxamide fungicide.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Substituted Pyrazole-4-boronic acid (e.g., 1,3-dimethyl-1H-pyrazole-4-boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the desired pyrazole-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
Catalyst Addition: To the degassed mixture, add Pd(PPh₃)₄ (0.03 eq) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(pyrazol-4-yl)-6-fluoro-3-methoxypyridine derivative.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and commercially available catalyst for a wide range of Suzuki couplings. |
| Base | Na₂CO₃ | A moderately strong inorganic base, effective in promoting transmetalation. |
| Solvent | Toluene/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Application in Herbicide Synthesis: Building Novel Phenylpyridine Herbicides
The phenylpyridine scaffold is present in several classes of herbicides, including those that mimic the natural plant hormone auxin. The Buchwald-Hartwig amination is a key transformation that allows for the synthesis of N-arylpyridine derivatives, which are important intermediates for these types of herbicides.
Protocol 2: Synthesis of a Hypothetical N-Aryl-6-fluoro-3-methoxypyridin-2-amine via Buchwald-Hartwig Amination
This protocol describes the synthesis of a key C-N coupled product, a precursor to more complex herbicidal structures.
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloro-2-fluoroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Anhydrous Toluene (degassed)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the substituted aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-fluoro-3-methoxypyridin-2-amine.[5]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A highly active and versatile catalyst system for C-N bond formation, effective for a broad range of anilines. |
| Base | NaO-t-Bu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Anhydrous Toluene | A common high-boiling, non-polar solvent for this transformation. |
| Temperature | 110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or N₂) | Crucial for maintaining the integrity and activity of the palladium catalyst. |
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactivity, particularly at the 2-position, allows for the strategic and efficient construction of complex molecular architectures through robust and high-yielding cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to explore the synthesis of new fungicides and herbicides. The unique substitution pattern of this building block offers significant potential for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
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- El-Gazzar, A. B. A., et al. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(4), 385-394.
- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 342-353.
- Zhang, J., et al. (2025).
- Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.
- Saga, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 188-203.
- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Agrochemical Synthesis.
- BenchChem. (2025). Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine in Agrochemical Synthesis.
- Jeschke, P. (2016). Progress of modern agricultural chemistry and future prospects. Pest Management Science, 72(3), 433-455.
- Google Patents. (2014).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Fluorinated Reagents in Modern Pesticide Development.
- Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(11), 101740.
- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine.
- BenchChem. (2025). Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid.
- Pazenok, S., & Leroux, F. R. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(1), 13-33.
- Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Journal of Chemistry, 39(12), 3421-3434.
- Google Patents. (2017). TWI612895B - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb.
- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729.
- Google Patents. (2014).
- Google Patents. (2017). RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
- Hart, D. J., et al. (2011). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Journal of the Mexican Chemical Society, 55(3), 154-156.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-methoxypyridine.
- Anhui Accomplish Pharma Co., Ltd. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Google Patents. (2014). US20140213446A1 - Herbicidal compositions and methods using combinations of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
- Saga, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
- BenchChem. (2025). Application of 3-Bromo-2-methylpyridine in the Development of Novel Herbicides.
- Hartwig, J. F., & Stanley, L. M. (2010). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 43(12), 1514-1527.
- BLD Pharm. (n.d.). 850142-73-3|6-Bromo-2-fluoro-3-methoxypyridine.
- Google Patents. (2021). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
Sources
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-6-fluoro-3-methoxypyridine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-6-fluoro-3-methoxypyridine, a versatile and increasingly important building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluoro, methoxy, and bromo substituents on the pyridine ring make this substrate a valuable scaffold for the synthesis of complex molecular architectures. This document details the theoretical underpinnings and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental choices, from catalyst and ligand selection to the choice of base and solvent, is thoroughly explained to empower researchers to not only replicate but also rationally optimize these transformations for their specific research needs.
Introduction: The Strategic Value of this compound
The substituted pyridine motif is a cornerstone in modern drug discovery, appearing in a vast array of FDA-approved therapeutics. This compound offers a trifecta of functionalities that make it a particularly strategic starting material. The bromine atom at the 2-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. The fluorine atom at the 6-position can enhance metabolic stability and modulate the basicity of the pyridine nitrogen, which can be crucial for optimizing pharmacokinetic properties and target engagement. The methoxy group at the 3-position, an electron-donating group, influences the reactivity of the C-Br bond and can provide a key interaction point with biological targets.
This guide will focus on three of the most powerful palladium-catalyzed transformations for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of a diverse range of substituted aminopyridines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted pyridines.
Each section will provide a detailed protocol, a discussion of the reaction mechanism, and a rationale for the selection of reagents and conditions.
Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl Pyridines
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester. For this compound, this reaction facilitates the introduction of a vast array of aryl and heteroaryl substituents at the 2-position.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Rationale for Reagent Selection
| Reagent/Condition | Choice | Rationale |
| Palladium Source | Pd(OAc)₂ | A common, relatively inexpensive, and air-stable palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to high yields for challenging substrates. |
| Base | K₂CO₃ | A moderately strong inorganic base that is effective in the transmetalation step and is generally well-tolerated by many functional groups. Stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids. |
| Solvent System | Dioxane/Water | The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane is a good solvent for the organic components. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition of reactants or products. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[1] This reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance.[1]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a general starting point and may require optimization for different amines. For volatile amines, the reaction should be conducted in a sealed tube.[3]
Materials:
-
This compound
-
Morpholine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Toluene (anhydrous and degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine solution
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 equiv.) and Xantphos (0.02 equiv.). Then add this compound (1.0 equiv.) and anhydrous, degassed toluene.
-
Amine Addition: Add morpholine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Rationale for Reagent Selection
| Reagent/Condition | Choice | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common and effective Pd(0) precatalyst. |
| Ligand | Xantphos | A wide bite-angle bisphosphine ligand that is often effective in preventing β-hydride elimination and promoting the desired reductive elimination. |
| Base | NaOtBu | A strong, non-nucleophilic base that is highly effective in deprotonating the amine in the catalytic cycle. Weaker bases like Cs₂CO₃ or K₃PO₄ may be used for more sensitive substrates. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig aminations that is effective at the required reaction temperatures. Other solvents like dioxane or THF can also be used. |
| Temperature | 90-110 °C | Provides the necessary energy to overcome the activation barriers of the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is a highly efficient method for the construction of C(sp²)-C(sp) bonds. A protocol for a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been reported and serves as an excellent model.[5]
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a procedure for a structurally similar substrate.[5]
Materials:
-
This compound
-
Phenylacetylene (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents, also serves as solvent)
-
Tetrahydrofuran (THF) (optional co-solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine solution
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.03 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous THF (if used) and degassed triethylamine. Then, add phenylacetylene (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Rationale for Reagent Selection
| Reagent/Condition | Choice | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ | A common, air-stable Pd(II) precatalyst that is effective for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step. |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both a base to deprotonate the terminal alkyne and as a solvent for the reaction. |
| Solvent (optional) | THF | Can be used as a co-solvent to improve the solubility of the starting materials. |
| Temperature | Room temperature to 50 °C | Sonogashira couplings are often efficient at or slightly above room temperature. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use a freshly opened bottle of catalyst or a pre-catalyst. |
| Insufficiently strong base | For Suzuki and Buchwald-Hartwig reactions, consider a stronger base (e.g., K₃PO₄, Cs₂CO₃, or LiHMDS). | |
| Ligand incompatibility | Screen a panel of ligands (e.g., other Buchwald ligands, phosphines with different steric and electronic properties). | |
| Byproduct Formation | Homocoupling of boronic acid (Suzuki) | Use a lower catalyst loading or a different ligand. |
| Homocoupling of alkyne (Sonogashira) | Ensure the reaction is performed under strictly anaerobic conditions. | |
| Hydrodehalogenation (reduction of C-Br) | Use a different base or solvent system. Ensure the reaction is not overheated. | |
| Difficulty in Purification | Co-elution of product and byproducts | Optimize the chromatographic conditions (e.g., different solvent system, use of a different stationary phase). |
| Residual palladium in the product | Consider a post-purification treatment with a palladium scavenger. |
Conclusion
This compound is a highly valuable building block for the synthesis of functionalized pyridine derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide powerful and versatile methods for its elaboration. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this substrate in their synthetic endeavors. As with any chemical transformation, careful optimization of reaction conditions for each specific substrate combination is key to achieving high yields and purity.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
(2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. Retrieved from [Link]
-
(2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. Retrieved from [Link]
-
(n.d.). Heck reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Divergent Functionalization of 2-Bromo-6-fluoro-3-methoxypyridine: A Guide to Regioselective Nucleophilic Substitution
An Application Note for Drug Development Professionals
Abstract
2-Bromo-6-fluoro-3-methoxypyridine is a highly valuable heterocyclic building block in medicinal chemistry, offering multiple sites for synthetic elaboration. The presence of two distinct halogen atoms at positions activated by the pyridine nitrogen presents a compelling challenge and opportunity for regioselective functionalization. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the two primary pathways for nucleophilic substitution on this substrate. We will explore the underlying mechanistic principles that govern selectivity and provide detailed, field-proven protocols for achieving targeted substitution at either the C6-fluoro position via Nucleophilic Aromatic Substitution (SNAr) or the C2-bromo position through Palladium-Catalyzed Buchwald-Hartwig amination.
Foundational Principles: Decoding Regioselectivity
The synthetic utility of this compound hinges on the ability to selectively target one of its two carbon-halogen bonds. The outcome is not arbitrary; it is dictated by the chosen reaction mechanism. The electron-deficient nature of the pyridine ring inherently activates it for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, which can effectively stabilize the negatively charged reaction intermediate.[1][2]
Pathway A: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent step, the expulsion of the leaving group, is rapid and restores aromaticity.
A counterintuitive but well-established principle in SNAr chemistry is that the leaving group ability is often the reverse of that seen in SN2 reactions, following the order: F > Cl ≈ Br > I.[2][3] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon atom more electrophilic and better able to stabilize the developing negative charge in the rate-determining transition state.[3][4] Consequently, under thermal SNAr conditions, nucleophiles will preferentially attack the C6 position to displace the more labile fluoride ion.
Caption: SNAr mechanism showing preferential attack at C6.
Pathway B: Palladium-Catalyzed Amination at the C2 Position
To reverse the regioselectivity, one must employ a mechanism that operates on a different principle. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is ideal for this purpose.[5] This reaction's selectivity is governed by the oxidative addition of the C-X bond to a Pd(0) catalyst. The relative reactivity for oxidative addition is typically C-I > C-Br > C-Cl >> C-F.[5][6]
Therefore, in the presence of a suitable palladium catalyst, phosphine ligand, and base, the C-Br bond at the C2 position will selectively undergo oxidative addition, leaving the more robust C-F bond at C6 untouched. This allows for the exclusive formation of C-N bonds at the C2 position.[7]
Caption: Buchwald-Hartwig cycle for selective C2 amination.
Experimental Protocols
Critical Safety Information
Before proceeding, a thorough risk assessment is mandatory.
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]
-
Reagents: Handle all reagents, especially palladium catalysts, phosphine ligands, and strong bases (e.g., NaOtBu), in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][10][11]
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to air and moisture. All procedures must be carried out under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[5]
Protocol 1: SNAr Substitution at C6 with Morpholine
Objective: To synthesize 4-(2-bromo-3-methoxypyridin-6-yl)morpholine via displacement of the fluoride atom.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 207.01 | 1.0 g | 4.83 | 1.0 |
| Morpholine | 87.12 | 0.51 mL | 5.80 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.33 g | 9.66 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - | - |
| Reaction Vessel | - | 50 mL round-bottom flask | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.83 mmol).
-
Reagent Addition: Add potassium carbonate (1.33 g, 9.66 mmol) followed by anhydrous DMSO (10 mL).
-
Nucleophile Addition: Add morpholine (0.51 mL, 5.80 mmol) to the stirring suspension.
-
Heating: Heat the reaction mixture to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.[12]
Protocol 2: Palladium-Catalyzed Amination at C2 with Aniline
Objective: To synthesize 6-fluoro-3-methoxy-N-phenylpyridin-2-amine via selective displacement of the bromide atom.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 207.01 | 1.0 g | 4.83 | 1.0 |
| Aniline | 93.13 | 0.53 mL | 5.80 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 89 mg | 0.097 | 0.02 (2 mol%) |
| Xantphos | 578.68 | 168 mg | 0.290 | 0.06 (6 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.36 g | 7.25 | 1.5 |
| Anhydrous Toluene | - | 20 mL | - | - |
| Reaction Vessel | - | 100 mL Schlenk flask | - | - |
Step-by-Step Procedure:
-
Inert Setup: Add a magnetic stir bar to a 100 mL Schlenk flask. Seal with a septum, and thoroughly flame-dry the flask under vacuum. Allow it to cool to room temperature and backfill with argon or nitrogen.
-
Catalyst Loading: Under a positive pressure of inert gas, add Pd₂(dba)₃ (89 mg, 0.097 mmol), Xantphos (168 mg, 0.290 mmol), and cesium carbonate (2.36 g, 7.25 mmol) to the flask.
-
Substrate Addition: Add this compound (1.0 g, 4.83 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (20 mL) via syringe, followed by aniline (0.53 mL, 5.80 mmol).
-
Heating: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (20 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C2-aminated pyridine.[6][13]
Divergent Synthesis Workflow and Summary
The choice between thermal SNAr and palladium catalysis provides a powerful divergent route to functionalize the this compound core, enabling access to distinct chemical space from a single precursor.
Caption: Divergent functionalization pathways for the title compound.
Comparative Summary
| Feature | Protocol 1: SNAr | Protocol 2: Pd-Catalysis |
| Reaction Site | C6 (Fluoro displacement) | C2 (Bromo displacement) |
| Key Principle | Meisenheimer complex stability | C-Br oxidative addition reactivity |
| Atmosphere | Standard (reflux) | Strict Inert (Ar/N₂) |
| Key Reagents | Base (K₂CO₃, Cs₂CO₃) | Pd Catalyst, Ligand, Base |
| Typical Solvents | Polar aprotic (DMSO, DMF) | Anhydrous non-polar (Toluene, Dioxane) |
| Advantages | Operationally simpler, no expensive catalysts | Access to C2 position, broad amine scope |
| Limitations | Limited to C6 substitution | Requires inert techniques, catalyst cost |
References
-
Nucleophilic aromatic substitutions - YouTube. (2019). Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (n.d.). PMC - NIH.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
-
SNAr reactions of pi-deficient aromatic rings - YouTube. (2020). Available at: [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018). Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
- Amination of 2-halopyridines. (n.d.).
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
-
Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 2-Amino-6-methoxypyridine Supplier & Manufacturer in China. Available at: [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). American Chemical Society.
- Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (n.d.). PubMed.
- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. (n.d.). PMC - NIH.
- C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (2025).
-
DSpace@MIT. (n.d.). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]
- Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. (n.d.). PMC - PubMed Central.
- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.).
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. (2007). PubMed.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Royal Society of Chemistry.
- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (n.d.). BYU ScholarsArchive.
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.fr [fishersci.fr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-3-methoxypyridine
Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoro-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. We will explore the underlying chemistry, offer detailed protocols, and troubleshoot potential issues in a direct question-and-answer format.
Synthetic Strategy Overview: The Path to this compound
This compound is a valuable substituted pyridine intermediate in medicinal chemistry.[1] Its synthesis requires careful control of regioselectivity due to the competing directing effects of the substituents on the pyridine ring. The most logical and efficient approach is the direct electrophilic bromination of a suitable precursor, 6-fluoro-3-methoxypyridine.
The core of this synthesis is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) at the C3 position is a strong activating group and directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. The fluorine (-F) at the C6 position is a deactivating group but is also an ortho, para-director (directing to C5). The powerful activating nature of the methoxy group dominates, making the C2 and C4 positions the most nucleophilic. Therefore, direct bromination is expected to yield the desired 2-bromo isomer, although formation of the 4-bromo isomer is a potential competing pathway.
Sources
Technical Support Center: Purification of 2-Bromo-6-fluoro-3-methoxypyridine
Welcome to the dedicated technical support guide for the purification of 2-Bromo-6-fluoro-3-methoxypyridine (CAS 1256810-97-5). This resource is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges associated with isolating this key intermediate from crude reaction mixtures. By integrating established protocols for analogous compounds with expert insights into the effects of its unique substitution pattern, this guide provides robust, actionable solutions.
Understanding the Purification Challenge
This compound is a substituted pyridine with a moderate polarity. The presence of the electronegative fluorine and bromine atoms, alongside the methoxy group, creates a specific electronic profile that dictates its behavior during purification. The primary challenges arise from separating the target molecule from structurally similar impurities, which may include unreacted starting materials, regioisomers, or byproducts from side reactions.
A successful purification strategy is not one-size-fits-all; it depends critically on the synthetic route employed and the resulting impurity profile. Therefore, a preliminary analysis of the crude mixture by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is an essential first step.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My crude TLC shows a spot with a much lower Rf value than the product, which I suspect is the unreacted precursor, 2-Bromo-6-fluoro-3-hydroxypyridine. How can I remove it?
Answer: The presence of the acidic hydroxyl group in the starting material provides a straightforward method for its removal via a liquid-liquid extraction (LLE) workup.
-
Causality: The phenolic proton of the hydroxypyridine is acidic and will be deprotonated by a mild aqueous base (like sodium bicarbonate or sodium carbonate) to form a water-soluble salt. Your target compound, the methoxy-protected version, lacks this acidic proton and will remain in the organic phase.[1]
-
Recommended Protocol (Aqueous Base Wash):
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).[1] Perform this wash 2-3 times, checking the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the organic layer and wash it with water, followed by a wash with saturated brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Analyze the resulting crude material by TLC to confirm the removal of the baseline impurity.
-
Question 2: TLC analysis shows an impurity that runs very close to my product spot (similar Rf). How can I improve separation using flash column chromatography?
Answer: Co-elution is a common challenge with isomers or byproducts of similar polarity. Optimizing your flash chromatography conditions is key to achieving separation.
-
Expertise & Experience: The polarity of this compound is primarily influenced by the pyridine nitrogen and the methoxy oxygen. The fluoro and bromo groups also contribute. For closely-eluting impurities, simply increasing the polarity of the eluent system (e.g., from 10% EtOAc in hexanes to 30%) will often move the spots together up the plate. The solution is to find a solvent system that offers different selectivity.
-
Troubleshooting Steps:
-
Re-optimize TLC Eluent: Test a variety of solvent systems. While Hexane/EtOAc is a standard starting point, consider alternatives.[2][3]
-
Substitute EtOAc with a different polar solvent like diethyl ether (Et₂O) or a mixture of DCM in hexanes. These solvents offer different hydrogen bonding capabilities and can alter the relative affinities of your compounds for the silica gel.
-
A small addition of a third solvent, like a trace amount of methanol or triethylamine (if the compound is basic and showing tailing), can sometimes dramatically improve separation.
-
-
Use a Shallow Gradient: Instead of a steep or isocratic elution, a shallow gradient can effectively resolve closely-running spots. For example, start with 100% Hexane and slowly increase the polar solvent content in small increments (e.g., 0-5% EtOAc over 5 column volumes, then 5-10% over another 5 column volumes).[4]
-
Dry Loading: If your compound is not highly soluble in the initial eluent, wet loading can cause band broadening. Adsorbing your crude material onto a small amount of silica gel and loading it as a dry powder onto the column often results in sharper bands and better separation.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for purifying this compound?
A: For most lab-scale syntheses (<50 g), flash column chromatography over silica gel is the most reliable and versatile method. It effectively removes both more polar and less polar impurities. A typical starting eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%).[2][3] For multi-kilogram scale, a crystallization or distillation approach would be more economical if a suitable solvent system can be identified.
Q: My reaction involves N-bromosuccinimide (NBS) for bromination. What common byproduct should I look out for?
A: A common byproduct from NBS bromination is succinimide. Succinimide is highly polar and water-soluble. It is typically removed effectively during the aqueous workup steps. If it persists, it will remain at the baseline on a normal-phase TLC plate and can be easily separated by a silica gel plug or column.
Q: Can I use recrystallization to purify this compound?
A: Recrystallization is an excellent method for achieving high purity, provided the compound is a solid at room temperature and a suitable solvent can be found. Given that the closely related 2-bromo-3-methoxypyridine is a low-melting solid (45-49 °C), it is plausible that this compound is also a solid.[2]
-
Solvent Screening: To find a suitable solvent, test the solubility of your crude material in a range of solvents at room temperature and upon heating (e.g., hexanes, heptane, isopropanol, ethanol, toluene, or mixtures like ethanol/water). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
Q: How should I store the purified this compound?
A: As a halogenated heterocyclic compound, it should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[6]
Protocols & Data
Table 1: Common Impurities and Purification Strategies
| Potential Impurity | Typical Source | Key Property | Recommended Removal Method |
| 2-Bromo-6-fluoro-3-hydroxypyridine | Unreacted Starting Material | Acidic (phenolic OH) | Aqueous base wash (e.g., NaHCO₃)[1] |
| Succinimide | Byproduct of NBS bromination | Highly polar, water-soluble | Aqueous workup, silica gel chromatography |
| Regioisomers (e.g., 3-Bromo-6-fluoro-2-methoxypyridine) | Non-selective bromination | Similar polarity to product | Optimized flash column chromatography |
| Unreacted Starting Material (e.g., 2-methoxy-5-fluoropyridine) | Incomplete bromination | Less polar than product | Flash column chromatography |
Protocol 1: Standard Flash Column Chromatography
This protocol is a robust starting point for purifying gram-scale quantities of this compound.
-
TLC Optimization:
-
Develop a TLC plate of your crude material in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 7:3).
-
The optimal system should give the product an Rf value of ~0.2-0.3.[5] Note that the added fluorine atom will likely require a slightly more polar eluent than for 2-bromo-3-methoxypyridine.
-
-
Column Packing (Slurry Method):
-
Select a column where the silica gel bed height will be ~15-20 cm. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of cracks or air bubbles.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material in a minimal amount of a volatile solvent like DCM or acetone.
-
Add 2-3 times the mass of silica gel to the solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column bed.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 5% EtOAc to 10%, then 15%, etc.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualized Workflow
Purification Decision Workflow
The following diagram outlines the logical steps for developing a purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. BenchChem.
- Google Patents. (2014). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
- BenchChem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine. BenchChem.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-methoxypyridine | 1161497-33-1.
- Palladium-Catalyzed Cross-Coupling of (Hetero)
- BLD Pharm. (n.d.). 1211536-01-4|2-Bromo-6-fluoro-3-methylpyridine.
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- SciSpace. (n.d.).
- SIELC Technologies. (n.d.). Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine synthesis.
- Organic Syntheses. (2025).
- (n.d.). 2-Bromo-3-fluoro-6-methylpyridine.
- Chemsrc. (2025). This compound | CAS#:1256810-97-5.
- Google Patents. (2023).
- Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxypyridine 97 | 40473-07-2.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-fluoropyridine AldrichCPR.
- BenchChem. (2025).
Sources
- 1. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1211536-01-4|2-Bromo-6-fluoro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Reactions of 2-Bromo-6-fluoro-3-methoxypyridine
Welcome to the technical support center for 2-Bromo-6-fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding its reactivity, with a focus on troubleshooting the formation of common side products in key transformations.
Understanding the Reactivity of this compound
This compound is a highly functionalized pyridine ring, presenting multiple reaction sites. Its reactivity is governed by the interplay of the electronic properties of its substituents:
-
2-Bromo group: The primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The C-Br bond is readily activated by Pd(0) catalysts.
-
6-Fluoro group: This electron-withdrawing group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The C-F bond is generally more resistant to oxidative addition in palladium catalysis compared to the C-Br bond.
-
3-Methoxy group: An electron-donating group that can influence the regioselectivity of metalation reactions through a directed ortho-metalation (DoM) effect.[1][2]
-
Pyridine Nitrogen: Acts as a Lewis base and can coordinate to metal catalysts, influencing their reactivity and the reaction outcome.
This unique combination of functionalities, while offering great synthetic potential, can also lead to the formation of undesired side products. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant amounts of side products. What are they and how can I minimize them?
Answer:
In a typical Suzuki-Miyaura coupling, the desired product is the 2-aryl-6-fluoro-3-methoxypyridine. However, several side products are commonly observed:
-
Dehalogenated Product (Hydrodebromination): Formation of 6-fluoro-3-methoxypyridine.
-
Homocoupling Product: Formation of a biaryl from the coupling of two molecules of the boronic acid.
-
Protodeborylated Product: The boronic acid is converted back to the corresponding arene.
| Side Product | Structure Example (Ar = Phenyl) | Common Causes | Troubleshooting Recommendations |
| Dehalogenation | ![]() | - High reaction temperatures. - Presence of protic impurities (water, alcohols). - Certain phosphine ligands and bases. | - Lower the reaction temperature. - Use anhydrous solvents and reagents. - Screen different palladium catalysts and ligands. |
| Homocoupling | - Presence of oxygen in the reaction mixture. - High catalyst loading. - Inefficient transmetalation. | - Thoroughly degas all solvents and the reaction mixture. - Use a lower catalyst loading. - Optimize the base and solvent system to facilitate transmetalation. | |
| Protodeborylation | - Presence of protic impurities. - Prolonged reaction times at elevated temperatures. | - Use anhydrous conditions. - Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the yield is low and I see a significant amount of a debrominated side product. What is happening?
Answer:
The primary side reaction in Buchwald-Hartwig aminations of this substrate is often hydrodebromination, leading to the formation of 6-fluoro-3-methoxypyridine. This can occur through a competing β-hydride elimination pathway, especially if the amine coupling partner has β-hydrogens.[3]
Troubleshooting Guide: Minimizing Dehalogenation in Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Aminated Product | - Inactive catalyst. - Inappropriate choice of ligand or base. | - Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0). - Screen different generations of Buchwald ligands (e.g., SPhos, RuPhos). - Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. |
| Formation of 6-fluoro-3-methoxypyridine | - β-hydride elimination from the amine or the palladium-amido complex. | - Use a bulkier phosphine ligand to disfavor the conformation required for β-hydride elimination. - Lower the reaction temperature. |
| Reaction Stalls | - Catalyst deactivation. | - Ensure strictly anhydrous and anaerobic conditions. - Use a higher catalyst loading or add a fresh portion of the catalyst. |
dot
Caption: Potential reaction pathways with organolithium reagents.
FAQ 4: Potential for Nucleophilic Aromatic Substitution (SNAr)
Question: Can the fluorine at the 6-position be displaced by nucleophiles?
Answer:
Yes, the fluorine at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents. While the C-Br bond is the primary site for cross-coupling, under certain conditions, especially with strong nucleophiles and at elevated temperatures, displacement of the fluoride can occur as a side reaction or even be the desired transformation. [4][5] Considerations for SNAr:
-
Nucleophile Strength: Strong nucleophiles (e.g., alkoxides, thiolates, amines) are more likely to displace the fluoride.
-
Reaction Conditions: Higher temperatures favor SNAr.
-
Leaving Group Ability: In SNAr on electron-deficient rings, fluoride is often a better leaving group than bromide or chloride due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. [6] If you observe products where the fluorine has been substituted, consider lowering the reaction temperature or using a less nucleophilic base if the SNAr product is undesired.
References
-
Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination] [3]2. Directed ortho metalation - Wikipedia. [URL: https://en.wikipedia.org/wiki/Directed_ortho_metalation] [1]3. Directed ortho metalation - Grokipedia. [URL: https://grokipedia.org/directed-ortho-metalation-in-organic-synthesis/] [2]4. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem. [URL: https://www.benchchem.com/product/bcm219807/application-note] [7]5. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658249/] [8]6. Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [URL: https://www.youtube.com/watch?v=k-gYpYf7z8w] [9]7. What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/78907/what-are-the-byproducts-in-a-suzuki-reaction] [10]8. Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Biomolecules_-Amino_Acids_Peptides_and_Proteins/26.07%3A_The_Buchwald-Hartwig_Amination_Reaction] [11]9. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/233968608_A_Practical_Buchwald-Hartwig_Amination_of_2-Bromopyridines_with_Volatile_Amines] [12]10. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/6304/why-are-fluorides-more-reactive-in-nucleophilic-aromatic-substitutions-than-bro] [6]11. Nucleophilic aromatic substitution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution] [4]12. 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.07%3A_Nucleophilic_Aromatic_Substitution] [5]13. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/09103/91/3]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baranlab.org [baranlab.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-Bromo-6-fluoro-3-methoxypyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent electronic nature of the substituted pyridine ring presents unique challenges that require careful optimization, particularly concerning catalyst loading, to achieve efficient, cost-effective, and scalable results.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound, offering a diagnostic approach and actionable solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low to no conversion is a frequent issue stemming from several potential sources related to the catalyst, reagents, or reaction conditions.
Possible Causes & Recommended Solutions:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin.[1]
-
Diagnosis: Are you using a fresh, reliable source of palladium catalyst? Some Pd(0) sources, like those involving dba ligands, can degrade over time.[2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to Pd(0) may be inefficient under your current conditions.
-
Solution:
-
Use a Precatalyst: Employ a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) designed for efficient and reliable generation of the active LPd(0) species.[2]
-
Verify Catalyst Source: If using a bulk standard catalyst like Pd(PPh₃)₄, ensure it is from a reputable supplier and has been stored correctly under an inert atmosphere.
-
Increase Catalyst Loading: As a troubleshooting step, systematically increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). If conversion improves, it points to an issue with catalyst activity or turnover. An initial loading of 1-2 mol% is a reasonable starting point for optimization.[3]
-
-
-
Inappropriate Ligand Choice: The 2-pyridyl nitrogen can coordinate with the palladium center, potentially inhibiting the reaction.[1][4] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to overcome this inhibition or facilitate the challenging oxidative addition step with this electron-deficient substrate.[1]
-
Diagnosis: Are you observing only starting material, suggesting the catalytic cycle is stalled at the outset?
-
Solution: Switch to bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or other specialized ligands like cataCXium A are often highly effective for heteroaromatic couplings as they promote both oxidative addition and reductive elimination.[2]
-
-
Ineffective Base or Solvent System: The base is critical for activating the boronic acid in the transmetalation step.[5] The solvent influences solubility, reaction rate, and even catalyst stability.[6]
-
Diagnosis: Is your base finely powdered and anhydrous? Is your solvent properly degassed?
-
Solution: Screen a panel of bases and solvents. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for challenging couplings.[1][2] Aprotic polar solvents like dioxane, THF, or toluene (often with a small amount of water) are standard choices.[2][4] Ensure all solvents are rigorously degassed to prevent oxidation of the Pd(0) catalyst.[1][7]
-
Q2: I'm getting a good conversion, but my yield is low due to significant side product formation. What are these byproducts and how can I suppress them?
A2: The primary side reactions to consider in this coupling are protodeboronation of the boronic acid and dehalogenation of the pyridine starting material.
Primary Side Reactions & Mitigation Strategies:
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, effectively wasting your coupling partner.[8] This reaction is often catalyzed by the base and residual water.[9][10]
-
How to Minimize:
-
Use Anhydrous Conditions: While some water can be beneficial, excess water promotes protodeboronation. Use anhydrous solvents and ensure your base is dry. Using anhydrous K₃PO₄ can be effective.[2]
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate.[2][11] These reagents release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and favoring transmetalation over protodeboronation.[11]
-
Optimize Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer time.
-
-
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of the bromine on your pyridine with a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture (e.g., from an amine base or alcoholic solvent) followed by reductive elimination.[7]
-
How to Minimize:
-
Avoid Hydride-Donating Reagents: If using amine bases or alcohol solvents, consider them as potential hydride sources.
-
Use Bromo- over Iodo-pyridines: For some heterocyclic systems, bromo and chloro derivatives have shown a lower propensity for dehalogenation compared to their iodo counterparts.[12] Your use of the 2-bromo substrate is already a step in the right direction.
-
Optimize Ligand and Catalyst Loading: A highly active catalyst that promotes rapid transmetalation and reductive elimination will minimize the lifetime of the intermediate susceptible to dehalogenation. Fine-tuning the catalyst loading is key; too little may lead to a stalled reaction, while too much could potentially promote side reactions in some cases.
-
-
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur, often promoted by the presence of oxygen or Pd(II) species.[2][7]
Section 2: Catalyst Loading Optimization FAQ
Q3: What is a good starting catalyst loading for the Suzuki coupling of this compound?
A3: A standard starting point for initial screening is between 1-2 mol% of the palladium catalyst relative to the limiting reagent (typically the bromopyridine).[3] For challenging substrates like this, it is not uncommon to require loadings up to 5 mol% to achieve good yields, especially during initial methods development.[4] The ultimate goal of optimization is to reduce this loading as much as possible (e.g., to <0.1 mol%) for cost-effectiveness and to minimize palladium contamination in the final product, without sacrificing yield or reaction time.
Q4: How do I design an experiment to optimize catalyst loading?
A4: A systematic approach is best. Once you have identified a promising set of conditions (catalyst, ligand, base, solvent, temperature) that gives a reasonable yield (e.g., >60%), you can perform a catalyst loading study.
Experimental Protocol: Catalyst Loading Optimization
-
Setup: Prepare a series of identical reactions in parallel vials. Ensure each vial contains the same amount of this compound, boronic acid (typically 1.1-1.5 equivalents), and base (typically 2-3 equivalents).
-
Stock Solutions: Prepare a stock solution of your chosen solvent and a separate stock solution of the palladium precatalyst and ligand (if not using a pre-formed complex) to ensure accurate dispensing.
-
Variable Loading: Add decreasing amounts of the catalyst stock solution to each vial to achieve a range of loadings. A good range to test would be: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol% .
-
Execution: Seal the vials, degas thoroughly, and run all reactions under identical heating and stirring conditions for a set amount of time (e.g., 12 hours).[3]
-
Analysis: Quench all reactions at the same time. Analyze the conversion and yield for each reaction using a quantitative method like HPLC or GC with an internal standard.
-
Interpretation: Plot the yield against the catalyst loading to find the "sweet spot" where the loading is minimized without a significant drop in yield.
Table 1: Example Data from a Catalyst Loading Optimization Study
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | TON (Turnover Number) |
| 1 | 2.0 | 12 | >99 | 95 | 47.5 |
| 2 | 1.0 | 12 | >99 | 94 | 94 |
| 3 | 0.5 | 12 | 98 | 92 | 184 |
| 4 | 0.1 | 12 | 85 | 80 | 800 |
| 5 | 0.05 | 12 | 60 | 55 | 1100 |
TON = (moles of product) / (moles of catalyst)
From this hypothetical data, a loading of 0.5 mol% offers the best balance of high yield and efficient catalyst use.
Q5: Can lowering the catalyst loading impact more than just the cost?
A5: Absolutely. Beyond the economic benefits, optimizing for the lowest possible catalyst loading is crucial for several reasons:
-
Reduced Impurities: Minimizes the amount of residual palladium in your final product, which is a critical requirement in pharmaceutical development due to toxicity concerns.
-
Simplified Purification: Lower catalyst loadings often lead to cleaner reaction profiles with fewer catalyst-derived byproducts, simplifying the workup and purification process.
-
Improved Sustainability: Reduces the consumption of a precious and resource-intensive metal, contributing to a greener chemical process.
Section 3: Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are optimizing. Each step can be influenced by your choice of catalyst, ligand, base, and solvent.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose and resolve issues of low reaction efficiency.
Caption: A logical workflow to diagnose and solve low conversion issues.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Tahir, M. H., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Valdés, C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]
-
Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Adl, A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
Li, W., et al. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Retrieved from [Link]
-
Kędzierska, E., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
Marion, N., & Nolan, S. P. (2008). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
Helt, J. C., et al. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. Retrieved from [Link]
-
Sharma, N. K., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Adl, A., et al. (2024, August 8). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
Shields, J. D., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]
-
Navas, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. Retrieved from [Link]
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preventing debromination of 2-Bromo-6-fluoro-3-methoxypyridine during reactions
Welcome to the technical support center for 2-Bromo-6-fluoro-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to address the common and often critical challenge of preventing unwanted debromination during chemical transformations. The insights and protocols provided herein are curated to ensure the integrity of your synthetic routes and maximize the yield of your target compounds.
Troubleshooting Guide: Diagnosing and Solving Debromination
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm observing a significant amount of the debrominated side product, 6-fluoro-3-methoxypyridine, in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the likely cause?
Answer: The formation of a debrominated (or hydrodehalogenated) byproduct is a common side reaction in Palladium-catalyzed cross-coupling.[1][2] This occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a hydride source before it can proceed through the desired catalytic cycle (transmetalation and reductive elimination).[3]
Several factors related to your reaction conditions are likely culprits:
-
Catalyst and Ligand Choice: Your palladium catalyst and, more importantly, the phosphine ligand, are critical. An inefficient catalyst system that allows the oxidative addition complex to persist without rapid turnover provides more opportunity for side reactions.[2] Some ligands are more prone to promoting hydrodehalogenation.[4]
-
Hydride Source: The "hydride" can originate from various components in your reaction mixture. Common sources include solvents (like DMF or alcohols), amine bases, or even water.[4][5]
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of debromination.[1]
Solution Pathway:
-
Optimize the Ligand: Switch to a bulky, electron-rich phosphine ligand. Ligands like RuPhos, XPhos, or BrettPhos are designed to accelerate the rate-limiting reductive elimination step, which helps the desired coupling reaction outcompete the debromination pathway.[2][6][7]
-
Re-evaluate Your Base and Solvent: If using a strong alkoxide base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[2] Toluene is often a better solvent choice than DMF or dioxane, which have been observed to promote more dehalogenation in some systems.[1]
-
Lower the Temperature: Modern, highly active palladium precatalysts (e.g., G3 or G4 precatalysts) often allow reactions to proceed efficiently at lower temperatures (e.g., 40-80 °C), which can significantly suppress the rate of debromination.[8]
Question 2: My metal-halogen exchange reaction (e.g., lithiation or Grignard formation) is giving low yields and primarily returning the debrominated starting material after quenching. How can I improve this?
Answer: This issue typically arises from two main problems: protonation of the highly basic organometallic intermediate by an acidic proton source in the reaction, or instability of the generated organometallic species. The 2-pyridyl position is activated, making the C-Br bond susceptible to exchange, but the resulting organometallic can be unstable.
-
Proton Source: Trace amounts of water in your solvent or on your glassware, or the use of insufficiently dried reagents, can quench the organolithium or Grignard reagent as soon as it forms.
-
Reagent Choice & Temperature: Standard Grignard or alkyllithium reagents can be overly reactive, leading to side reactions, especially if the temperature is not rigorously controlled. Metal-halogen exchange is extremely rapid and often requires very low temperatures (e.g., -78 to -100 °C) to prevent decomposition or side reactions.[9]
Solution Pathway:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Use a "Turbo Grignard" Reagent: For preparing the Grignard reagent, the use of i-PrMgCl·LiCl (isopropylmagnesium chloride lithium chloride complex), often called a "Turbo Grignard," is highly recommended.[10][11] This reagent greatly accelerates the rate of Br-Mg exchange, allowing the reaction to be performed under milder conditions and often with higher functional group tolerance, which helps prevent side reactions.[12][13]
-
Optimize Temperature Control: For lithiation, maintain extremely low temperatures (-78 °C or lower) throughout the addition and stirring time before adding your electrophile.[9] The reaction is often kinetically controlled, and precise temperature management is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of debromination in palladium-catalyzed reactions?
A1: Debromination, or hydrodehalogenation, typically occurs after the initial oxidative addition of the Pd(0) catalyst into the Carbon-Bromine bond. The resulting Aryl-Pd(II)-Br intermediate can then react with a hydride source. This leads to a reductive elimination of the desired product and the debrominated arene, regenerating the Pd(0) catalyst. The key is that this pathway competes with the desired transmetalation step.[3]
Q2: How do the fluoro and methoxy substituents on the pyridine ring affect the reaction?
A2: The 3-methoxy group is electron-donating, which can make the pyridine ring more electron-rich. This generally slows down the rate of oxidative addition but can make the substrate more susceptible to certain side reactions.[14] The 6-fluoro group is electron-withdrawing, which can help to activate the C-Br bond for oxidative addition. The interplay of these electronic effects makes careful optimization of reaction conditions essential.
Q3: Are there any "safe" bases to use that are known to minimize debromination?
A3: While no base is universally "safe," weaker inorganic bases are often a better first choice when debromination is a concern. Finely ground potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective because they are strong enough to facilitate the catalytic cycle but are less likely to act as a hydride source or promote other degradation pathways compared to strong alkoxides like NaOtBu.[2][15]
Q4: Which analytical techniques are best for quantifying the debrominated impurity?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the debrominated impurity against the starting material and the desired product.[16][17] Developing a method that achieves baseline separation of all three components is crucial. For initial identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the impurity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compounds are sufficiently volatile and thermally stable.[18]
Optimized Experimental Protocols
The following protocols are designed as robust starting points to minimize debromination.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol utilizes a modern, highly active catalyst system that promotes rapid coupling at moderate temperatures.
-
Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add a solution of a suitable palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) dissolved in degassed toluene.[19]
-
Reaction Execution: Place the vial in a pre-heated block at 60-80 °C and stir vigorously.
-
Monitoring: After 1 hour, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by LC-MS to check for product formation and the presence of the debrominated impurity. Continue monitoring as needed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a bulky ligand and a non-alkoxide base to favor C-N bond formation.
-
Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the amine coupling partner (1.1 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Catalyst/Solvent Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) followed by anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary Tables
Table 1: Comparison of Ligands for Minimizing Debromination in Cross-Coupling
| Ligand | Type | Key Advantage | Typical Application |
| XPhos | Biaryl Phosphine | Bulky and electron-rich; promotes fast reductive elimination.[7] | General purpose for Suzuki and Buchwald-Hartwig.[20] |
| RuPhos | Biaryl Phosphine | Similar to XPhos, highly effective for challenging substrates.[6] | Buchwald-Hartwig amination of heteroaryl halides.[2] |
| BrettPhos | Biaryl Phosphine | Very bulky, can be effective when other ligands fail.[7] | Useful for coupling with primary amines and challenging halides.[6] |
| PPh₃ | Triphenylphosphine | Less effective; generally leads to slower reactions and more side products. | Not recommended for this substrate. |
Table 2: Effect of Base and Solvent Choice on Debromination
| Base | Solvent | Expected Debromination | Rationale |
| NaOtBu | Dioxane/DMF | High | Strong base and potential hydride-donating solvents can increase side reactions.[1][5] |
| K₃PO₄ | Toluene | Low to Moderate | Weaker, non-nucleophilic base in a non-polar solvent minimizes hydride transfer.[2] |
| Cs₂CO₃ | Toluene | Low | Similar to K₃PO₄, often provides good results with sensitive substrates.[15] |
| K₂CO₃ | Toluene/H₂O | Moderate | Aqueous conditions can sometimes be a source of protons/hydrides, requires careful optimization.[4] |
Mechanistic & Workflow Diagrams
Caption: Competing pathways: desired cross-coupling vs. undesired debromination.
Caption: A decision-tree workflow for troubleshooting debromination.
References
-
Krasovskiy, A.; Knochel, P. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angew. Chem. Int. Ed.2004 , 43 (25), 3333–3336. [Link]
-
Fairlamb, I. J. S.; Kapdi, A. R.; Lee, A.-F. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Accessed January 20, 2026. [Link]
-
Knochel, P. et al. Magnesiation of sensitive heterocycles using turbo-Grignard reagent. ResearchGate. Accessed January 20, 2026. [Link]
-
Gao, Y. et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health (NIH). Accessed January 20, 2026. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. Accessed January 20, 2026. [Link]
-
Knochel, P. et al. Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Angew. Chem. Int. Ed.2006 , 45 (28), 4978-4981. [Link]
-
The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Accessed January 20, 2026. [Link]
-
Knochel, P. et al. Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Org. Lett.2020 , 22 (19), 7574–7578. [Link]
-
Gao, Y. et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. Accessed January 20, 2026. [Link]
-
Dzido, G. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega2021 , 6 (50), 34623–34636. [Link]
-
Catellani, M. et al. Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate. Accessed January 20, 2026. [Link]
-
Pharma Focus Asia. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Focus Asia. Accessed January 20, 2026. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 20, 2026. [Link]
-
Welch, C. J. et al. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Med. Chem. Lett.2014 , 5 (1), 21–25. [Link]
-
Parham, W. E. et al. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. Accessed January 20, 2026. [Link]
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- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting failed reactions with 2-Bromo-6-fluoro-3-methoxypyridine
Welcome to the technical support center for 2-Bromo-6-fluoro-3-methoxypyridine (CAS No. 1256810-97-5).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile building block. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven experience.
Introduction to this compound
This compound is a substituted pyridine derivative frequently employed in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[4] Its unique substitution pattern, featuring a bromine atom for cross-coupling, a fluorine atom, and a methoxy group, offers a handle for a variety of chemical transformations. However, the interplay of these functional groups can also present specific challenges in reaction optimization. This guide will address common issues encountered during its use, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Failed Reactions: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common experimental issues.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing no desired product, only starting material. What are the likely causes and how can I fix it?
Answer: A complete failure to form the product in a Suzuki-Miyaura coupling reaction points to a fundamental issue with one or more components of the catalytic cycle.[5][6] Let's break down the potential culprits.
1. Catalyst Inactivity
The heart of the Suzuki-Miyaura coupling is the palladium catalyst. If the active Pd(0) species is not present or is deactivated, the reaction will not proceed.[7]
-
Cause: Use of an inappropriate palladium precursor or incomplete reduction of a Pd(II) precatalyst. The pyridine nitrogen can also coordinate to the palladium center, inhibiting its activity.[7]
-
Solution:
-
Catalyst Choice: For challenging substrates like substituted pyridines, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or employing pre-catalysts that readily form the active Pd(0) species in situ, such as Pd₂(dba)₃ with a suitable phosphine ligand.[5]
-
Ligand Selection: The choice of ligand is critical. Standard ligands like PPh₃ may not be sufficient.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for coupling with electron-deficient pyridine rings.[5][7]
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome the issue.
-
2. Ineffective Transmetalation
The transfer of the organic group from the boron reagent to the palladium center is a crucial step.[8] This step is highly dependent on the choice of base and the nature of the boronic acid.
-
Cause: The chosen base may not be strong enough to activate the boronic acid for transmetalation.[9] Boronic acids can also be prone to degradation, especially in the presence of water (protodeboronation).[7]
-
Solution:
-
Base Selection: Screen a variety of bases. While aqueous bases like K₂CO₃ or Na₂CO₃ are common, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective for pyridine substrates.[5][7] Ensure the base is finely powdered and anhydrous.
-
Boronic Acid Quality: Use fresh, high-purity boronic acid. If you suspect decomposition, consider using the corresponding boronate ester (e.g., a pinacol ester), which can be more robust.[8]
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water can lead to the unwanted side reaction of protodeboronation, where the boronic acid is converted back to the corresponding arene.[7]
-
3. Reaction Conditions
The reaction environment plays a significant role in the success of the coupling.
-
Cause: Insufficient temperature, presence of oxygen, or an inappropriate solvent can all lead to reaction failure.
-
Solution:
-
Temperature: Suzuki couplings often require elevated temperatures (typically 80-110 °C).[5] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[7] Ensure your reaction setup is thoroughly degassed (e.g., by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintained under a positive pressure of inert gas throughout the reaction.[7]
-
Solvent Choice: Common solvents for Suzuki reactions include dioxane, toluene, and DMF.[5] A solvent screen may be necessary to find the optimal medium for your specific substrates.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Below is a logical workflow to diagnose and resolve common issues in your Suzuki-Miyaura coupling reaction.
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.
Issue 2: Significant Debromination Byproduct Formation
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is producing a significant amount of the debrominated byproduct (2-fluoro-3-methoxypyridine). How can I minimize this side reaction?
Answer: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[10] This side reaction competes with the desired reductive elimination step in the catalytic cycle.[10]
1. Understanding the Mechanism of Debromination
Debromination can occur through several pathways, often involving the reaction of the aryl-palladium intermediate with a hydride source. The source of the hydride can be varied, including solvent, base, or even the amine coupling partner in Buchwald-Hartwig reactions.
2. Strategies to Minimize Debromination
-
Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Recommendation: Use bulky, electron-rich ligands that promote the desired reductive elimination over competing side reactions. For Suzuki reactions, ligands like SPhos or XPhos are good starting points. For Buchwald-Hartwig aminations, consider ligands from the Josiphos or Buchwald families.
-
-
Base Selection: The choice of base can significantly influence the extent of debromination.
-
Recommendation: Weaker bases are sometimes less prone to promoting debromination. If you are using a very strong base like NaOt-Bu, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃.[11] However, this must be balanced with the need for a sufficiently strong base to facilitate the desired reaction.
-
-
Solvent Effects: The solvent can act as a hydride source.
-
Recommendation: Avoid solvents that can readily donate a hydride, such as isopropanol. Aprotic solvents like toluene, dioxane, or DMF are generally preferred. Ensure your solvents are anhydrous.
-
-
Reaction Temperature and Time:
-
Recommendation: Running the reaction at the lowest effective temperature and for the shortest time necessary can help to minimize the formation of byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Issue 3: Low or No Conversion in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but I am getting low to no conversion. What should I troubleshoot?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with heteroaromatic halides like this compound is highly dependent on the reaction conditions.[12][13]
1. Catalyst and Ligand System
-
Cause: The combination of palladium precursor and ligand is not suitable for this substrate. The electron-deficient nature of the pyridine ring and potential for nitrogen coordination to the palladium center make this a challenging coupling.[7]
-
Solution:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[11]
-
Ligand Selection: This is often the most critical parameter. For 2-bromopyridines, bulky, electron-rich phosphine ligands are generally required.[14] Consider screening a panel of ligands such as XPhos, SPhos, RuPhos, or Josiphos-type ligands.
-
2. Base Selection
-
Cause: The base is not strong enough to deprotonate the amine or the resulting amine-palladium complex.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for Buchwald-Hartwig aminations.[11] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.
3. Amine Substrate
-
Cause: The amine may be too volatile, sterically hindered, or electronically deactivated.
-
Solution:
-
Volatile Amines: For low-boiling point amines, the reaction should be performed in a sealed tube to prevent the amine from escaping.[14]
-
Steric Hindrance: Highly hindered amines may require more forcing conditions (higher temperature, longer reaction times) and a more active catalyst system.
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.[11]
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine and methoxy groups on the reactivity of this compound?
A1: The fluorine atom at the 6-position is strongly electron-withdrawing, which can make the pyridine ring more susceptible to nucleophilic attack and can also influence the oxidative addition step in palladium-catalyzed reactions. The methoxy group at the 3-position is electron-donating, which can modulate the overall electronic properties of the ring. This substitution pattern can make the reactivity of this molecule different from simpler bromopyridines.
Q2: I am having difficulty with the purification of my product. What are some common strategies?
A2: Purification of pyridine-containing compounds can sometimes be challenging due to their basicity and polarity.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.
-
Acid/Base Extraction: If your product is basic, you can perform an acidic extraction to move it into the aqueous phase, wash the organic phase to remove non-basic impurities, and then basify the aqueous phase to re-extract your product into an organic solvent.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an excellent purification method.
Q3: Are there any known stability issues with this compound?
A3: While generally stable, halogenated pyridines can be sensitive to strong light and high temperatures over prolonged periods. It is recommended to store this compound in a cool, dark place under an inert atmosphere. For long-term storage, refrigeration is advised.
Summary of Key Reaction Parameters
The following table provides a starting point for optimizing your reactions with this compound.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Precursor | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | XPhos, SPhos, RuPhos, Josiphos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LiHMDS, K₂CO₃ |
| Solvent | Dioxane, Toluene, DMF, DME/H₂O | Toluene, Dioxane, THF |
| Temperature | 80-110 °C | 80-120 °C |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for your specific substrates.
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in anhydrous, degassed solvent (e.g., dioxane).
-
Add the catalyst solution to the Schlenk tube via syringe under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for your specific amine.
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 110 °C) for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
AOBChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound CAS#:1256810-97-5. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- (n.d.). 2-Bromo-3-fluoro-6-methylpyridine.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]
- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
ResearchGate. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-6-methylpyridine. Retrieved from [Link]
-
Digital Commons@Georgia Southern. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Monitoring 2-Bromo-6-fluoro-3-methoxypyridine Reactions
Welcome to the technical support center for monitoring chemical reactions involving 2-Bromo-6-fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the analytical methodologies crucial for successful reaction monitoring. Our focus is on providing practical, field-proven insights to ensure the integrity and efficiency of your synthetic processes.
Introduction: The Critical Role of Reaction Monitoring
This compound is a key building block in the synthesis of numerous pharmaceutical compounds.[1] Its halogenated structure allows for diverse chemical transformations, such as nucleophilic substitutions and cross-coupling reactions.[1] Precise monitoring of these reactions is paramount to optimize yield, minimize impurity formation, and ensure the safety and reproducibility of the synthesis.[2] This guide will delve into the primary analytical techniques for in-process monitoring: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound due to its ability to separate complex mixtures and quantify individual components.[3][4]
Experimental Workflow: HPLC Analysis
Sources
strategies to minimize byproduct formation with 2-Bromo-6-fluoro-3-methoxypyridine
Technical Support Center: 2-Bromo-6-fluoro-3-methoxypyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered when using this versatile heterocyclic building block. By understanding the underlying chemical principles, you can proactively design experiments to minimize byproduct formation and maximize the yield of your target molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive site for cross-coupling reactions is the carbon bearing the bromine atom (C2). The C-Br bond is significantly more susceptible to oxidative addition with transition metal catalysts (like palladium) than the C-F bond. The methoxy group is an electron-donating group, which can influence the electron density of the pyridine ring and the reactivity of the C-Br bond. The pyridine nitrogen can also act as a ligand for metal catalysts, which can sometimes complicate reactions.[1][2]
Q2: What is the most common byproduct I should watch for in cross-coupling reactions?
A2: The most frequently observed byproduct is the hydrodehalogenated (specifically, debrominated) product: 6-fluoro-3-methoxypyridine . This occurs when the bromine atom is replaced by a hydrogen atom, reducing the yield of your desired coupled product and complicating purification.[3][4][5]
Q3: Can this molecule undergo a Grignard or lithiation reaction?
A3: Yes, halogen-metal exchange is a viable strategy. You can form the corresponding Grignard or lithiated pyridine species.[6][7] However, these reactions are sensitive and can lead to side reactions if not performed under strictly controlled, anhydrous conditions at low temperatures.[8][9]
Q4: Is the methoxy group stable under typical reaction conditions?
A4: The methoxy group is generally stable under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig). However, exposure to strong Lewis acids or harsh acidic/basic conditions, especially at elevated temperatures, could potentially lead to demethylation.
Q5: Can hydrolysis of the C-Br bond be an issue?
A5: Yes, under certain conditions, particularly with strong bases and the presence of water at high temperatures, the 2-bromo group can be hydrolyzed to a hydroxyl group, forming the corresponding 2-pyridone.[10][11] This is more common in copper-catalyzed reactions but can also occur as a side reaction in palladium catalysis.[10]
Part 2: Troubleshooting Guide for Byproduct Formation
This section provides a problem-oriented approach to diagnose and solve specific byproduct issues.
Problem 1: Significant Formation of Debrominated Byproduct (6-fluoro-3-methoxypyridine)
This is the most common issue in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Root Causes & Mechanistic Insight: The formation of a palladium-hydride (Pd-H) species is the primary culprit.[3] This species can arise from several sources, including solvents (e.g., alcohols), amines, water, or even the phosphine ligand itself. The Pd-H species can intercept the catalytic cycle, leading to reductive cleavage of the C-Br bond instead of the desired cross-coupling.[12]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting debromination byproducts.
Detailed Solutions:
| Parameter | Recommended Action & Rationale |
| Base Selection | Action: Switch from strong bases like NaOtBu or hydroxides to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[13] Rationale: Stronger bases can promote side reactions that generate hydride species. Weaker bases are often sufficient for the catalytic cycle while suppressing the debromination pathway. |
| Ligand Choice | Action: Employ bulky, electron-rich phosphine ligands. For Suzuki reactions, ligands like SPhos or XPhos are excellent choices. For Buchwald-Hartwig aminations, Xantphos or similar wide bite-angle ligands can be effective.[3][14] Rationale: These ligands accelerate the rate-limiting reductive elimination step of the desired product from the palladium center. This makes the desired pathway kinetically more favorable than the competing debromination pathway. |
| Solvent & Water | Action: Use high-purity, anhydrous, and thoroughly degassed solvents (e.g., dioxane, toluene). While some Suzuki protocols call for water, minimizing its amount or using anhydrous conditions with a base like K₃PO₄ can help. Rationale: Water and other protic sources can react with the catalyst or base to form Pd-H species. Degassing removes oxygen, which can degrade phosphine ligands and catalysts. |
| Temperature | Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Rationale: Higher temperatures can increase the rate of catalyst decomposition and side reactions, including those that generate hydride species. |
Problem 2: Formation of Homocoupled Byproducts
This issue involves the formation of either 2,2'-bis(6-fluoro-3-methoxypyridine) or the homocoupling of your boronic acid/organometallic partner.
Root Causes & Mechanistic Insight: Homocoupling can occur through several pathways. One common route in Suzuki reactions is the reaction of two boronic acid molecules, often promoted by oxygen or high catalyst loading. The pyridine starting material can also homocouple, particularly if the transmetalation step is slow.
Detailed Solutions:
| Parameter | Recommended Action & Rationale |
| Inert Atmosphere | Action: Ensure the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed. Rationale: Oxygen can promote the oxidative homocoupling of boronic acids, a major source of this byproduct.[12] |
| Stoichiometry | Action: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or organometallic reagent. Avoid using a large excess. Rationale: Using a large excess of the coupling partner can increase the probability of its self-coupling. |
| Catalyst Loading | Action: Use the lowest effective catalyst loading (typically 1-3 mol%). Rationale: High concentrations of Pd(0) can sometimes facilitate homocoupling pathways. |
| Temperature | Action: Avoid excessively high temperatures. Run the reaction at the minimum temperature required for efficient conversion. Rationale: High temperatures can lead to catalyst decomposition and less selective side reactions. |
Problem 3: Low Yield in Buchwald-Hartwig Amination
Low conversion or the formation of complex mixtures can plague C-N bond formation with this substrate.
Root Causes & Mechanistic Insight: The Buchwald-Hartwig amination is sensitive to the choice of base, ligand, and solvent. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The base must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition or excessive debromination.[14][15]
Catalytic Cycle and Common Pitfalls:
Caption: Key steps in the Buchwald-Hartwig cycle and the debromination side-pathway.
Detailed Solutions:
| Parameter | Recommended Action & Rationale |
| Base Selection | Action: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[14] For base-sensitive substrates, consider lithium bis(trimethylsilyl)amide (LHMDS).[14] Rationale: The base's role is critical for deprotonating the amine, which is necessary for it to coordinate to the palladium center. The choice depends on the amine's pKa and substrate tolerance.[15] |
| Ligand Choice | Action: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ferrocenyl ligands. Xantphos is also a robust choice.[14] Rationale: The ligand stabilizes the palladium catalyst, prevents catalyst decomposition, and facilitates the crucial reductive elimination step. The choice is highly dependent on the specific amine being used.[16] |
| Solvent | Action: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard.[14] Rationale: The solvent must solubilize the catalyst, base, and reactants to ensure an efficient reaction. |
| Catalyst Precursor | Action: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles).[14][16] Rationale: Using Pd(II) sources like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to lower yields. Precatalysts ensure reliable generation of the active catalyst.[17] |
Part 3: Recommended Starting Protocols
These protocols are intended as validated starting points. Optimization will likely be required for your specific coupling partners.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane and Water (10:1 v/v), degassed
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed dioxane/water mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Buchwald-Hartwig Amination
This protocol is designed for coupling this compound with primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.0 mol%)
-
Xantphos (4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
Procedure:
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the degassed toluene, followed by the liquid amine via syringe.
-
Inert Atmosphere: Seal the vial tightly. If a glovebox is unavailable, assemble the solids under a positive flow of argon, add the solvent, degas with argon for 15 minutes, and then add the amine.
-
Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-18 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- Technical Support Center: Optimizing Buchwald-Hartwig Amin
- Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions - Benchchem. (URL: )
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. (URL: [Link])
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (URL: )
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (URL: [Link])
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (URL: [Link])
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed. (URL: [Link])
-
2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. (URL: [Link])
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (URL: [Link])
-
This compound (C6H5BrFNO) - PubChemLite. (URL: [Link])
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. (URL: [Link])
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. (URL: [Link])
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (URL: [Link])
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung. (URL: [Link])
-
2-Bromo-3-fluoro-6-methylpyridine. (URL: [Link])
-
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange - ResearchGate. (URL: [Link])
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (URL: [Link])
-
This compound | CAS#:1256810-97-5 | Chemsrc. (URL: [Link])
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. (URL: [Link])
-
B-Alkyl Suzuki Couplings - Macmillan Group. (URL: [Link])
-
The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][10][14]oxazine-1,8-diones - PMC - NIH. (URL: [Link])
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine - Benchchem. (URL: )
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (URL: [Link])
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. (URL: [Link])
-
The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
-
Failed Grignard Reaction? : r/OrganicChemistry - Reddit. (URL: [Link])
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (URL: [Link])
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. (URL: [Link])
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. (URL: [Link])
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. reddit.com [reddit.com]
- 10. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-6-fluoro-3-methoxypyridine
In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Substituted pyridines, such as 2-Bromo-6-fluoro-3-methoxypyridine, serve as critical building blocks, and their unambiguous characterization is the bedrock of successful synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, providing unparalleled insight into the molecular framework through the chemical environment of each proton and carbon nucleus.
This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound. We will dissect the expected spectral data, compare it with structurally similar analogs to understand substituent effects, and provide a field-proven experimental protocol for acquiring high-fidelity data.
Core Analysis: Predicted ¹H and ¹³C NMR Spectra
While a fully assigned, peer-reviewed spectrum for this specific molecule is not widely published, we can confidently predict its NMR parameters by applying fundamental principles and drawing comparisons with known analogs. The electronic properties of the three substituents—bromo, fluoro, and methoxy—each leave a distinct fingerprint on the pyridine ring's magnetic environment.
-
Fluorine (C6): A strongly electronegative atom, it exerts a powerful electron-withdrawing inductive effect (-I), significantly deshielding nearby nuclei. It also possesses a mesomeric electron-donating effect (+M) and, crucially, introduces characteristic spin-spin couplings to adjacent carbon and proton nuclei.
-
Bromine (C2): Also electronegative, it provides a moderate inductive (-I) deshielding effect.
-
Methoxy (C3): The oxygen atom is electron-withdrawing (-I), but its lone pairs provide a strong electron-donating mesomeric effect (+M) into the aromatic system, shielding the ortho and para positions.
These competing effects result in a unique electronic distribution and, consequently, a distinctive NMR spectrum. The two remaining protons on the pyridine ring (at C4 and C5) form an AX spin system, exhibiting coupling to each other and smaller, long-range couplings to the fluorine atom.
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for this compound, assuming chloroform-d (CDCl₃) as the solvent.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-4 | ~7.45 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 8.5 Hz, ⁴J(H,F) ≈ 2.0 Hz | Deshielded by proximity to Br and the electron-withdrawing nature of the ring. |
| H-5 | ~6.80 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 8.5 Hz, ³J(H,F) ≈ 7.0 Hz | Shielded by the +M effect of the methoxy group and upfield of H-4. |
| -OCH₃ | ~3.95 | Singlet (s) | N/A | Typical chemical shift for an aryl methyl ether. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) | Rationale |
| C-2 | ~142.0 | Doublet (d) | ³J(C,F) ≈ 15 Hz | Carbon bearing bromine, downfield shift. |
| C-3 | ~150.0 | Doublet (d) | ⁴J(C,F) ≈ 4 Hz | Carbon bearing the electron-donating methoxy group. |
| C-4 | ~115.0 | Singlet (s) | N/A | Shielded position influenced by the +M effect of the OMe group. |
| C-5 | ~110.0 | Doublet (d) | ²J(C,F) ≈ 25 Hz | Shielded carbon with significant two-bond coupling to fluorine. |
| C-6 | ~160.0 | Doublet (d) | ¹J(C,F) ≈ 240 Hz | Strongly deshielded by direct attachment to fluorine, exhibiting a large one-bond C-F coupling. |
| -OCH₃ | ~56.5 | Singlet (s) | N/A | Standard chemical shift for a methoxy carbon. |
Comparative Guide: Understanding Substituent Effects
To validate our predictions and illustrate the specific impact of each substituent, we can compare the spectral data of simpler analogs. The data below highlights how the addition of the fluoro and methoxy groups systematically alters the chemical shifts of the pyridine ring protons.
Table 3: ¹H NMR Chemical Shift Comparison with Structural Analogs (in CDCl₃)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 2-Bromopyridine[1] | ~7.45 | ~7.28 | ~6.85 | ~8.35 |
| 2-Bromo-6-fluoropyridine | ~7.30 | ~7.70 | ~6.90 | N/A |
| 2-Bromo-6-methoxypyridine[2][3] | ~7.00 | ~7.45 | ~6.50 | N/A |
| This compound (Predicted) | N/A | ~7.45 | ~6.80 | N/A |
This comparison demonstrates that the fluorine at C-6 and the methoxy group at C-3 significantly influence the electronic environment of the remaining protons, leading to the predicted shifts in our target molecule.
Visualizing the Structure and Workflow
To provide clear reference points for our analysis, the molecular structure and a general experimental workflow are depicted below.
Caption: Molecular Structure of this compound.
Caption: Standard workflow for NMR-based structural elucidation.
Field-Proven Experimental Protocol
Acquiring high-quality, reproducible NMR data requires a meticulous and validated protocol. The following steps represent a robust methodology for the characterization of this compound.
Objective: To obtain high-resolution 1D ¹H and ¹³C{¹H} NMR spectra for structural confirmation.
1. Solvent Selection and Sample Preparation:
- Rationale: Chloroform-d (CDCl₃) is the recommended solvent for initial analysis due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm).[4] It is also less hygroscopic than other common solvents like DMSO-d₆.
- Protocol:
- Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.
- Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Gently vortex the vial until the sample is fully dissolved.
- Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is approximately 4-5 cm.
- Cap the NMR tube securely.
2. Spectrometer Setup and Calibration (Example: 500 MHz Spectrometer):
- Rationale: Proper tuning and shimming are critical for achieving high resolution and symmetrical peak shapes, which are essential for accurate measurement of coupling constants.
- Protocol:
- Insert the sample into the spectrometer.
- Lock onto the deuterium signal of the CDCl₃ solvent.
- Perform automatic or manual tuning and matching of the probe for both ¹H and ¹³C frequencies.
- Execute an automated shimming routine to optimize the magnetic field homogeneity. A narrow and symmetrical solvent peak indicates good shimming.
3. ¹H NMR Data Acquisition:
- Rationale: Standard proton NMR is a quick experiment that provides crucial information on the number of protons, their chemical environment, and their connectivity through spin-spin coupling. A sufficient relaxation delay (D1) ensures quantitative accuracy of the integrals.
- Key Parameters:
- Pulse Program: Standard single pulse (e.g., 'zg30').
- Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
- Number of Scans (NS): 16 scans.
- Relaxation Delay (D1): 5 seconds.
- Acquisition Time (AQ): ~3-4 seconds.
4. ¹³C{¹H} NMR Data Acquisition:
- Rationale: ¹³C NMR is less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope. Therefore, more scans are required. Proton decoupling is used to simplify the spectrum to singlets (unless C-F coupling is present) and to enhance the signal via the Nuclear Overhauser Effect (NOE).
- Key Parameters:
- Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').
- Spectral Width: ~240 ppm (from -10 to 230 ppm).
- Number of Scans (NS): 1024 scans (or more, depending on sample concentration).
- Relaxation Delay (D1): 2 seconds.
5. Data Processing and Analysis:
- Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to improve the signal-to-noise ratio.
- Perform Fourier transformation, followed by automated or manual phase correction.
- Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
- Integrate the ¹H signals and assign all peaks, measuring chemical shifts and coupling constants.
- Compare the final experimental data with the predicted values and data from analogs to confirm the structure of this compound.
By following this comprehensive guide, researchers can confidently characterize this compound, ensuring structural integrity and providing a solid foundation for its application in further scientific endeavors.
References
-
Wiley-VCH (2007). Supporting Information. Available at: [Link]
-
The Royal Society of Chemistry (2015). Supporting Information. Available at: [Link]
-
SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR]. Available at: [Link]
-
PubChem. 6-bromo-2-fluoro-3-methoxypyridine. Available at: [Link]
-
Beilstein Journals. Supplementary Information. Available at: [Link]
- Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
-
Retcofsky, H. L., & Friedel, R. A. (1968). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]
- Szafran, M., et al. 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry.
- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.
-
PubChem. 2-Bromo-6-fluoropyridine. Available at: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-6-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Analyte and Analytical Challenges
2-Bromo-6-fluoro-3-methoxypyridine possesses a unique combination of functional groups that influence its behavior in a mass spectrometer. The pyridine ring provides a site for protonation, the bromo and fluoro substituents introduce characteristic isotopic patterns and affect fragmentation, and the methoxy group can undergo specific cleavage reactions. The primary challenge in the mass spectrometric analysis of this compound is the lack of a publicly available experimental mass spectrum. Therefore, this guide will leverage data from structurally similar compounds and fundamental principles of mass spectrometry to provide a robust analytical framework.
The key to a successful mass spectrometric analysis lies in the selection of an appropriate ionization method. The two most common techniques for a molecule of this nature are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), usually interfaced with Liquid Chromatography (LC-MS).
Comparative Analysis of Ionization Techniques
The choice between GC-MS and LC-MS is dictated by the analyte's volatility and thermal stability, as well as the desired information (e.g., structural elucidation vs. high-throughput screening).
| Ionization Technique | Principle | Advantages for this compound | Disadvantages |
| Electron Ionization (EI) | A high-energy electron beam bombards the analyte, causing ionization and extensive fragmentation.[1] | Provides detailed structural information through reproducible fragmentation patterns. Ideal for compound identification via library matching. | Can lead to a weak or absent molecular ion peak, making it difficult to determine the molecular weight. Requires the analyte to be volatile and thermally stable. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules. | A "soft" ionization technique that typically produces a strong molecular ion peak ([M+H]⁺), simplifying molecular weight determination. Suitable for less volatile or thermally labile compounds. | Provides limited structural information without tandem MS (MS/MS) due to minimal fragmentation. |
Expert Insight: For initial characterization and structural elucidation of a novel compound like this compound, GC-MS with EI is often the preferred starting point due to the rich fragmentation information it provides. However, for quantitative analysis in complex matrices, such as biological fluids, the sensitivity and specificity of LC-MS/MS with ESI are generally superior.
Predicted Fragmentation Patterns
In the absence of an experimental spectrum for this compound, we can predict the fragmentation pathways based on established principles for halogenated compounds, pyridines, and ethers.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial event is the formation of a molecular ion (M⁺˙). A key diagnostic feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[2]
Predicted Fragmentation Pathway (EI):
Caption: Predicted EI fragmentation of this compound.
Key Predicted Fragments (EI):
-
[M]⁺˙ (m/z 205/207): The molecular ion, showing the characteristic 1:1 isotopic pattern for bromine.
-
[M-CH₃]⁺ (m/z 190/192): Loss of a methyl radical from the methoxy group.
-
[M-Br]⁺ (m/z 126): Loss of a bromine radical. This is a common fragmentation pathway for brominated aromatic compounds.
-
[M-OCH₃]⁺ (m/z 174/176): Loss of a methoxy radical.
Electrospray Ionization (ESI) with Tandem MS (MS/MS)
In positive ion ESI, the molecule will likely be observed as the protonated molecular ion, [M+H]⁺ (m/z 206/208). To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented.
Predicted Fragmentation Pathway (ESI-MS/MS):
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Key Predicted Fragments (ESI-MS/MS):
-
[M+H]⁺ (m/z 206/208): The protonated molecular ion.
-
[M+H-CH₄]⁺ (m/z 190/192): Loss of methane from the protonated methoxy group.
-
[M+H-HBr]⁺ (m/z 126): Loss of hydrogen bromide.
-
[M+H-HF]⁺ (m/z 186/188): Loss of hydrogen fluoride.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes and serve as a robust starting point for method development.
GC-MS Analysis Protocol
Workflow Diagram:
Caption: General workflow for GC-MS analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC System: An Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice for this type of analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS System: An Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
LC-MS/MS Analysis Protocol
Workflow Diagram:
Caption: General workflow for LC-MS/MS analysis.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
LC System: A Waters ACQUITY UPLC I-Class or equivalent.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
MS System: A Sciex Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS Method:
-
MS1 Scan: Scan from m/z 100 to 300 to identify the [M+H]⁺ ion (expected at m/z 206/208).
-
MS/MS Scan: Select the precursor ions at m/z 206 and 208 and perform collision-induced dissociation (CID) with a collision energy of 20-40 eV to generate product ion spectra.
-
-
Data Analysis: Analyze the product ion spectra to confirm the identity of the compound based on the predicted fragmentation.
Alternative and Complementary Analytical Approaches
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC can be used for the quantification of this compound, especially in quality control settings. A diode array detector (DAD) can provide information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be invaluable for the definitive structural elucidation of the compound and its impurities.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the determination of total bromine or fluorine content, ICP-MS can be a highly sensitive technique.[3][4]
Conclusion
The mass spectrometric analysis of this compound can be effectively approached using either GC-MS or LC-MS/MS. The choice of technique will depend on the specific analytical goals. This guide provides a comprehensive framework, including predicted fragmentation patterns and detailed experimental protocols, to enable researchers to confidently analyze this important chemical intermediate. The principles and methodologies outlined here are broadly applicable to the analysis of other halogenated and substituted pyridine compounds.
References
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Save the Student. (2024, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Yeung, L. W. Y., et al. (2016). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. Retrieved from [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. dspace.nm-aist.ac.tz [dspace.nm-aist.ac.tz]
- 4. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the X-ray Crystal Structure of 2-Bromo-6-fluoro-3-methoxypyridine Derivatives: Unveiling the Influence of Substituent Effects on Solid-State Architecture
This guide provides an in-depth comparative analysis of the X-ray crystal structures of 2-bromo-6-fluoro-3-methoxypyridine and its derivatives. It is intended for researchers, scientists, and drug development professionals working with halogenated heterocyclic compounds. We will explore how subtle changes in chemical substitution can lead to significant variations in crystal packing and intermolecular interactions, supported by experimental data and detailed protocols.
The strategic placement of halogen atoms and other functional groups on a pyridine ring is a cornerstone of modern medicinal chemistry. These substitutions modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions critical for molecular recognition at a biological target. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction provides invaluable insights into their intrinsic conformational preferences and the non-covalent forces that govern their assembly.
This guide will focus on the this compound scaffold, a privileged core in various pharmacologically active agents. We will compare its experimentally determined crystal structure with that of closely related analogs to elucidate the structural consequences of substituent modification.
Comparative Structural Analysis: The Impact of Halogen and Methoxy Group Positioning
The solid-state architecture of substituted pyridines is a delicate balance of various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking. The specific nature and geometry of these interactions dictate the overall crystal packing motif.
To illustrate the impact of substituent changes, we will compare the crystallographic data of two representative compounds: 2-Bromo-5-methoxypyridine and 2,6-Dibromo-3-methoxypyridine. While data for the exact title compound is not publicly available, these close analogs provide a strong foundation for understanding the governing structural principles.
| Parameter | 2-Bromo-5-methoxypyridine | 2,6-Dibromo-3-methoxypyridine | Notes |
| CSD Refcode | ZZZDXS01 | Not publicly available | CSD is the Cambridge Structural Database. |
| Crystal System | Monoclinic | Orthorhombic | The change in crystal system indicates a fundamental shift in packing symmetry. |
| Space Group | P2₁/c | Pca2₁ | Different space groups reflect distinct packing arrangements. |
| Key Intermolecular Interactions | C—H···O hydrogen bonds, C—H···Br interactions | Br···Br halogen bonds, C—H···O hydrogen bonds | The presence of a second bromine atom introduces strong halogen bonding. |
| Molecular Conformation | The methoxy group is nearly coplanar with the pyridine ring. | The methoxy group is twisted relative to the pyridine ring due to steric hindrance from the adjacent bromine. | Steric clashes can force conformational changes. |
This comparison highlights a critical principle: the addition of a second bromine atom at the 6-position in 2,6-dibromo-3-methoxypyridine introduces strong and highly directional Br···Br halogen bonds. This interaction often becomes the dominant force in organizing the crystal lattice, leading to a completely different packing arrangement (orthorhombic) compared to the monoclinic system of 2-bromo-5-methoxypyridine, where weaker C-H···O and C-H···Br interactions play a more significant role.
Experimental Protocols
Achieving high-quality crystals suitable for X-ray diffraction is a critical, and often challenging, step. The protocols provided below are robust starting points for crystallizing small organic molecules like the this compound derivatives.
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, often starting from a commercially available pyridine derivative. The following is a representative synthetic route, illustrating the key transformations.
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2,6-difluoro-3-methoxypyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
Protocol 2: Single Crystal Growth
The choice of crystallization method is crucial and often requires screening several conditions.
Caption: Methods for single-crystal growth of small molecules.
Step-by-Step Procedure (Slow Evaporation):
-
Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) in a small vial.
-
Incubation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol outlines the standard workflow for analyzing a crystal once it has been obtained.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Procedure:
-
Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Collect diffraction data, typically using Mo Kα radiation (λ = 0.71073 Å). Data is collected over a range of angles to ensure completeness.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXT.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process refines atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability. The final data is then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Authoritative Grounding & Mechanistic Insights
The observed crystal packing can be rationalized by considering the hierarchy and directionality of non-covalent interactions.
Halogen Bonding: In molecules containing bromine, such as the derivatives discussed, halogen bonding is a significant structure-directing interaction. It is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as another halogen, an oxygen, or a nitrogen atom. The strength and directionality of these bonds play a crucial role in the formation of robust supramolecular assemblies. For instance, the Br···Br interactions in 2,6-dibromo-3-methoxypyridine are a classic example of this phenomenon driving crystal packing.
Hydrogen Bonding: While not as strong as conventional O-H···O or N-H···O bonds, weaker C-H···O and C-H···F hydrogen bonds are also pivotal in the crystal engineering of such compounds. The methoxy group's oxygen atom and the fluorine atom on the pyridine ring are potential hydrogen bond acceptors, influencing the final crystal architecture.
By understanding these fundamental interactions, chemists can better predict how a molecule might behave in the solid state, an insight that is critical for drug formulation, polymorphism screening, and materials science.
References
A Senior Application Scientist's Comparative Guide to HPLC and GC-MS for Purity Assessment of 2-Bromo-6-fluoro-3-methoxypyridine
Introduction
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-6-fluoro-3-methoxypyridine serves as a critical building block in the synthesis of novel active pharmaceutical ingredients (APIs). Its impurity profile can directly influence the outcome of subsequent synthetic steps and, ultimately, the safety profile of the final drug product. Therefore, the selection of an appropriate analytical technique for its purity assessment is a decision of paramount importance.
This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in making an informed decision tailored to their specific analytical objectives.
Physicochemical Properties: The Decisive Factor
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. A thorough understanding of this compound is the logical starting point.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₆H₅BrFNO | --- |
| Molecular Weight | ~206.01 g/mol | Suitable for both HPLC and GC-MS. |
| Boiling Point | 257 °C[1] | High, but within the operational range of modern GC systems, provided the molecule is thermally stable. |
| Polarity | Moderately Polar | The presence of a pyridine ring, a methoxy group, and halogen atoms imparts polarity, making it highly suitable for Reversed-Phase HPLC (RP-HPLC).[2] |
| Thermal Stability | Presumed Stable | The compound's boiling point suggests it can be volatilized without decomposition, a prerequisite for GC analysis. However, this must be experimentally verified. |
| UV Absorbance | Expected | The pyridine ring is a chromophore, making UV detection in HPLC a viable and straightforward approach.[2] |
The compound's boiling point of 257°C is the most critical parameter.[1] It is high enough to suggest that non-volatile impurities could be present, yet low enough to make GC a feasible option. This duality makes this compound an excellent candidate for a comparative study.
Core Principles and Applicability
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water). More hydrophobic molecules are retained longer on the column.
Causality: HPLC is advantageous because it operates at or near ambient temperature, eliminating the risk of thermal degradation for the analyte or any potential thermally labile impurities.[4][5] This makes it an exceptionally robust method for purity determination where the primary goal is accurate quantification of the main component and detection of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[6] The sample is vaporized in a heated inlet and carried through the column by an inert gas (mobile phase). Separation occurs as compounds partition between the gas phase and the liquid stationary phase. The mass spectrometer then fragments the eluting compounds and separates the ions based on their mass-to-charge ratio, providing both quantitative data and definitive structural identification.
Causality: GC is selected when the analyte and its expected impurities are volatile and thermally stable.[4] Its primary strengths are superior separation efficiency (leading to very sharp peaks) and the unparalleled specificity of mass spectrometric detection.[5][7] For impurity profiling, GC-MS is the gold standard for identifying unknown volatile or semi-volatile impurities.[4][8]
Head-to-Head Comparison: HPLC vs. GC-MS
| Performance Parameter | HPLC with UV/PDA Detection | GC-MS | Rationale & Expert Insight |
| Analyte Suitability | Excellent. Ideal for non-volatile and thermally labile compounds.[5] | Good. Suitable for volatile and thermally stable compounds.[4] | HPLC is the safer, more universal choice without prior knowledge of impurity stability. GC is viable due to the analyte's boiling point but carries a risk of degrading unknown, less stable impurities. |
| Impurity Detection | Detects non-volatile and less volatile impurities effectively. | Excels at detecting volatile and semi-volatile impurities, including residual solvents.[9] | The methods are complementary. A complete purity profile may require both techniques to cover the full range of potential impurities (e.g., high-boiling point synthetic by-products via HPLC, residual starting materials or solvents via GC). |
| Specificity/Identification | Moderate. Based on retention time. Co-elution is possible. PDA provides spectral purity information but not definitive structure. | Very High. Mass spectral data provides a molecular fingerprint, enabling definitive identification of known and unknown impurities by library matching or spectral interpretation.[7] | For regulatory submissions or in-depth investigation of unknown peaks, the structural information from MS is invaluable. LC-MS combines the advantages of both but is a distinct technique. |
| Sensitivity (LOD/LOQ) | Good. Typically in the low µg/mL to ng/mL range.[10] | Excellent. Generally offers lower detection limits (low ng/mL to pg/mL range) for amenable compounds.[6][10] | GC-MS is often the more sensitive technique, making it ideal for trace-level impurity analysis, such as for genotoxic impurities.[11] |
| Sample Throughput | Moderate to High.[12] | Moderate. Runtimes can be faster, but system cooling may be required between runs.[5] | Modern UHPLC systems can offer very fast analysis times, often rivaling or exceeding GC throughput for routine QC. |
| Operational Complexity | Higher, due to mobile phase preparation and solvent disposal.[6] | Lower. Uses inert carrier gases which are less expensive and easier to handle than HPLC solvents.[6] | The cost and complexity of solvent management in HPLC are significant long-term considerations. |
| Instrument Cost | Lower for a standard UV system. | Higher, due to the mass spectrometer detector.[6] | A basic HPLC-UV system is a more accessible instrument for many QC labs. |
Workflow Visualization
The following diagrams illustrate the typical analytical workflows for HPLC and GC-MS purity assessments.
Caption: Standard workflow for HPLC purity analysis.
Caption: Standard workflow for GC-MS purity and impurity analysis.
Experimental Protocols
The following protocols are robust starting points for method development and validation, incorporating self-validating system suitability tests as mandated by regulatory bodies like the USP and ICH.[13][14]
Protocol 1: RP-HPLC Method for Purity Assessment
This method is designed to provide accurate quantification of this compound and separate it from potential non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its versatility in retaining moderately polar aromatic compounds.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. (Note: For LC-MS compatibility, replace with 0.1% Formic Acid).[15]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-15 min: 40% B to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: 90% B to 40% B
-
18-25 min: Equilibrate at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (Verify by running a UV scan with a PDA detector).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
2. Solution Preparation:
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution.
3. System Suitability Test (SST):
-
Rationale: SST ensures the chromatographic system is performing adequately before any samples are analyzed.[14] It is a core requirement of Good Manufacturing Practice (GMP) and is described in all major pharmacopeias.[13]
-
Procedure: Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Precision (%RSD): The relative standard deviation of the peak area for the five replicates should be ≤ 2.0%.
-
Tailing Factor (T): Should be between 0.8 and 1.5. A good tailing factor indicates an efficient, well-packed column and appropriate mobile phase conditions.[13]
-
Theoretical Plates (N): Should be ≥ 2000.
-
4. Analysis Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform the System Suitability Test. If criteria are met, proceed.
-
Inject the Diluent (as a blank) to ensure no system peaks interfere.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: GC-MS Method for Purity and Impurity Identification
This method is optimized for the detection of volatile and semi-volatile impurities and provides definitive identification.
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This low-polarity phase is robust and suitable for general-purpose analysis of semi-volatile compounds.[16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260 °C. A temperature slightly above the analyte's boiling point ensures efficient vaporization without degradation.
-
Injection Mode: Split (50:1 ratio). A split injection is used for concentrated samples to avoid column overloading.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
2. Solution Preparation:
-
Solvent: Acetone or Ethyl Acetate (high purity).
-
Standard Solution (approx. 1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.[16]
-
Sample Solution (approx. 1 mg/mL): Prepare in the same manner as the Standard Solution.[16]
3. System Suitability Test (SST):
-
Rationale: Verifies the performance of the GC-MS system, ensuring adequate sensitivity and chromatographic performance.[17]
-
Procedure: Make three replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Precision (%RSD): The relative standard deviation of the peak area for the three replicates should be ≤ 5.0%.
-
Signal-to-Noise Ratio (S/N): The S/N for the main peak should be ≥ 10. This ensures the system has sufficient sensitivity for the analysis.[14]
-
Peak Shape: Visually inspect for symmetrical, non-tailing peaks.
-
4. Analysis Procedure:
-
Equilibrate the GC system.
-
Perform the System Suitability Test. If criteria are met, proceed.
-
Inject the Solvent (as a blank) to identify any solvent impurities or system contaminants.
-
Inject the Sample Solution.
-
Calculate purity by area normalization.
-
For any impurity peaks above the reporting threshold (e.g., 0.05% as per ICH guidelines[18]), examine the mass spectrum. Compare the spectrum to a commercial or in-house library (e.g., NIST) to tentatively identify the structure.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, validated techniques for assessing the purity of this compound. The optimal choice is not a matter of which technique is "better," but which is most "fit for purpose" based on the analytical goal.
-
For routine Quality Control (QC), release testing, and stability studies, where the primary goal is accurate quantification of the main peak and known impurities, HPLC with UV detection is the recommended method. It is robust, reliable, cost-effective, and avoids any potential for thermal degradation, ensuring the most accurate purity value.[4][5]
-
For impurity profiling, structural elucidation of unknown peaks, and troubleshooting synthetic batches, GC-MS is the superior choice. Its high separation efficiency and the definitive structural information provided by the mass spectrometer are indispensable for identifying process-related impurities and residual solvents, which is a critical activity during process development and for regulatory filings.[4][7][19]
Ultimately, a comprehensive characterization of a pharmaceutical intermediate like this compound often benefits from the orthogonal application of both techniques. HPLC provides the trusted quantitative purity value, while GC-MS offers an invaluable, in-depth look at the volatile impurity profile, together ensuring the highest standards of quality and safety.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- LCGC Europe. (2004). System Suitability.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Dunn, W. B., et al. (2018, May 18). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. National Institutes of Health.
- Benchchem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column.
- Agilent. (n.d.). Evaluating System Suitability - CE, GC, LC and A/D ChemStation - Revisions: A.03.0x.
- ChemicalBook. (n.d.). 6-BROMO-2-FLUORO-3-METHOXYPYRIDINE CAS#: 850142-73-3.
- OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
- LCGC North America. (2003, December). Validation of Impurity Methods, Part II.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Pharma Growth Hub. (2024, January 4). METHOD VALIDATION | REPORTABLE RANGE FOR IMPURITIES AS PER ICH Q2(R2).
- Benchchem. (2025). A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis.
- Benchchem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- Benchchem. (2025). A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine.
- Benchchem. (2025, December). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Scientific Reports. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 2-Bromo-6-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Catalytic Systems
The functionalization of substituted pyridine scaffolds is a foundational element in modern medicinal chemistry. The 2-Bromo-6-fluoro-3-methoxypyridine moiety, in particular, represents a versatile building block for introducing complex molecular architectures into drug candidates. However, the electronic nature of this substrate—characterized by an electron-donating methoxy group and an electron-withdrawing fluorine atom on an already electron-deficient pyridine ring—presents unique challenges for catalyst selection in cross-coupling reactions. The pyridine nitrogen itself can act as a ligand, potentially inhibiting the catalyst and complicating reaction outcomes, a phenomenon often referred to as the "2-pyridyl problem".[1][2]
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound. By examining experimental data from structurally analogous systems, we offer a predictive framework to aid researchers in catalyst selection, reaction optimization, and the efficient synthesis of target molecules.
Mechanistic Considerations: The Key to Rational Catalyst Choice
The success of any palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three primary steps in the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.[3][4] For electron-deficient substrates like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is generally facile. The primary challenges often lie in the subsequent transmetalation and, crucially, the reductive elimination steps.
The choice of ligand is paramount.[1] Bulky, electron-rich phosphine ligands, particularly biarylphosphines (e.g., SPhos, XPhos), have proven highly effective.[2] These ligands stabilize the palladium center, accelerate the rate-limiting oxidative addition and reductive elimination steps, and can mitigate catalyst inhibition by the pyridine nitrogen.[1][2]
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Analysis of Catalyst Systems
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. For substrates like this compound, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is critical to drive the reaction to completion.[5]
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | A classic, cost-effective system suitable for initial screening.[6] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | A common and reliable single-component catalyst.[6] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent | Buchwald ligands often improve yields for challenging substrates.[6][7] |
| XPhos Pd G3 (1-3) | - | K₂CO₃ (2-3) | Dioxane/H₂O | 100 | 2-24 | Excellent | Pre-catalysts offer high activity and reproducibility.[1] |
| PdCl₂(dppf) (2-3)| - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good-Excellent | Effective for a broad range of substrates.[6] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized method for the coupling of this compound with an arylboronic acid, based on established procedures for similar substrates.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium pre-catalyst.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, but the choice of base is a critical parameter, especially for substrates that may be sensitive to harsh conditions.[3][8]
Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Catalyst System | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
|---|---|---|---|---|---|---|
| [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu (1.4) | Toluene | 80 | 4-24 | Good | A standard system for amination of 2-bromopyridines.[8] |
| Pd(OAc)₂ / dppp | NaOt-Bu (2.2) | Toluene | Reflux | 12-24 | Excellent | Effective for coupling with secondary amines.[8] |
| XPhos Pd G3 | NaOt-Bu or LHMDS (1.4) | Toluene or Dioxane | 100 | 4-24 | Excellent | Pre-catalysts are highly active for challenging C-N couplings.[1] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from procedures for electron-deficient bromopyridines.[1][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium pre-catalyst and the base.
-
Reagent Addition: Add this compound and the amine. Add the anhydrous, degassed solvent.[5]
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for 4-24 hours. Monitor the reaction by LC-MS.[1]
-
Workup: After cooling, dilute the mixture with a suitable solvent (e.g., CH₂Cl₂) and filter through a pad of celite to remove inorganic salts and palladium black.[1]
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Caption: A typical experimental workflow for a cross-coupling reaction.
Sonogashira and Heck Couplings: Alternative Functionalizations
While Suzuki and Buchwald-Hartwig reactions are most common, Sonogashira (C-C triple bond) and Heck (C-C double bond) couplings offer valuable alternative pathways for diversification.
-
Sonogashira Coupling: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9] For a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine, a system of Pd(PPh₃)₄ and CuI in THF/Et₃N has been used effectively at room temperature.[10] This suggests that similar mild conditions could be applicable.
-
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene.[11] For the related 3-bromo-5-methoxypyridine, conditions using Pd(OAc)₂ have been reported, though this reaction often requires higher temperatures (100-140 °C).[1][12]
Table 3: Representative Catalyst Systems for Sonogashira and Heck Couplings
| Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield | Ref. |
|---|---|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-5 mol%) | Et₃N | THF | RT - 50 | Good-Excellent | [1] |
| Heck | Pd(OAc)₂ (1-5 mol%), PPh₃ (2-10 mol%) | K₂CO₃ | DMF | 100-140 | Moderate-Good |[1] |
Conclusion and Future Outlook
The cross-coupling of this compound is a highly achievable transformation critical for the synthesis of novel compounds in drug discovery. The selection of the catalyst system is paramount to success. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern palladium pre-catalysts equipped with bulky, electron-rich biarylphosphine ligands (such as XPhos Pd G3) offer the highest probability of success, demonstrating broad functional group tolerance and high catalytic activity. While classic catalysts like Pd(PPh₃)₄ remain viable options, the investment in advanced catalyst systems often pays dividends in terms of yield, reaction time, and reproducibility. Researchers should consider screening a small panel of ligands and bases as a first step in optimization. The data and protocols provided in this guide serve as a robust starting point for the successful functionalization of this valuable synthetic intermediate.
References
- A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton - University of Southampton.
- Buchwald–Hartwig amin
- Sonogashira Coupling. NROChemistry.
- Heck Reaction. Organic Chemistry Portal.
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline. Benchchem.
- Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
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A Comparative Guide to the Synthetic Validation of 2-Bromo-6-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogenated pyridine scaffolds is a widely employed tactic to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. 2-Bromo-6-fluoro-3-methoxypyridine represents a key building block, offering multiple points for diversification through cross-coupling reactions at the bromine-bearing carbon, nucleophilic aromatic substitution at the fluorine-bearing carbon, and potential modification of the methoxy group. This guide provides a comparative analysis of two plausible synthetic routes for the preparation of this valuable intermediate, offering a scientifically grounded framework for its efficient synthesis.
Route 1: Late-Stage Electrophilic Bromination
This approach leverages a direct electrophilic aromatic substitution on a readily available starting material, 6-fluoro-3-methoxypyridine. The regioselectivity of this transformation is dictated by the directing effects of the existing substituents on the pyridine ring.
Scientific Rationale
The methoxy group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom at the 6-position, while deactivating, is also an ortho, para-director. The convergence of these directing effects strongly favors the bromination at the 2-position, which is para to the methoxy group and ortho to the fluorine atom. N-Bromosuccinimide (NBS) is a suitable brominating agent for activated pyridine systems, often leading to high regioselectivity under mild conditions.[1][2]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Route 1.
Experimental Protocol
-
To a solution of 6-fluoro-3-methoxypyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
Route 2: Sandmeyer Reaction of a Precursor Amine
This classic and reliable transformation in aromatic chemistry utilizes a commercially available aminopyridine precursor to introduce the bromo substituent via a diazonium salt intermediate.[3][4]
Scientific Rationale
The Sandmeyer reaction is a powerful method for the conversion of an aromatic amino group into a halide.[3] The process involves the diazotization of the primary amine with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5][6] This intermediate is then treated with a copper(I) bromide salt, which facilitates the substitution of the diazonium group with a bromine atom through a radical-nucleophilic aromatic substitution mechanism.[3] The availability of the starting material, 6-fluoro-3-methoxypyridin-2-amine, makes this a highly attractive and convergent route.[7]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Route 2.
Experimental Protocol
-
Suspend 6-fluoro-3-methoxypyridin-2-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Feature | Route 1: Late-Stage Bromination | Route 2: Sandmeyer Reaction |
| Starting Material | 6-Fluoro-3-methoxypyridine | 6-Fluoro-3-methoxypyridin-2-amine |
| Number of Steps | 1 | 1 (from the amine) |
| Reagents | N-Bromosuccinimide, Acetonitrile | NaNO₂, HBr, CuBr |
| Potential Yield | Moderate to High | Moderate to High |
| Scalability | Generally good | Good, but requires careful temperature control |
| Safety Considerations | NBS is a lachrymator and skin irritant. | Diazonium salts can be explosive if isolated and dry. The reaction is typically performed in situ. Exothermic reaction requires careful monitoring. |
| Key Advantages | Atom-economical, straightforward procedure. | Reliable and well-established reaction. Commercially available starting material.[7] |
| Potential Drawbacks | Potential for side products if regioselectivity is not absolute. | Handling of potentially unstable diazonium intermediate. Use of copper salts may require additional purification steps to remove metal residues. |
Conclusion
Both proposed synthetic routes offer viable pathways to this compound.
-
Route 1 is an attractive option due to its simplicity and atom economy. Its success hinges on the predicted high regioselectivity of the bromination, which is well-supported by fundamental principles of electrophilic aromatic substitution on substituted pyridines.[1][2]
-
Route 2 provides a more classical and arguably more predictable approach, leveraging the robust Sandmeyer reaction. The commercial availability of the key aminopyridine precursor significantly enhances the practicality of this route for rapid implementation in a research or development setting.[7]
The choice between these two routes will ultimately depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the laboratory's familiarity with the respective reaction types. For initial small-scale synthesis and route validation, the Sandmeyer approach (Route 2) may offer a higher probability of success due to its well-documented reliability. For larger-scale campaigns where atom economy and process simplicity are paramount, a thorough investigation and optimization of the late-stage bromination (Route 1) would be highly warranted.
References
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis. 2001;(10):1505-1507.
- Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. 1967:590. doi:10.1039/J29670000590.
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
- Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Semantic Scholar. Accessed January 19, 2026.
- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC. Accessed January 19, 2026.
- THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. Accessed January 19, 2026.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Accessed January 19, 2026.
- Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals. Accessed January 19, 2026.
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Accessed January 19, 2026.
- Diazotization of heterocyclic primary amines. Chemical Reviews. Accessed January 19, 2026.
- Sandmeyer reaction. Wikipedia. Accessed January 19, 2026.
- Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- 6-Fluoro-3-methoxypyridin-2-amine. MySkinRecipes. Accessed January 19, 2026.
- Sandmeyer Reaction. Organic Chemistry Portal. Accessed January 19, 2026.
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- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 7. 6-Fluoro-3-methoxypyridin-2-amine [myskinrecipes.com]
A Spectroscopic Journey: Characterizing 2-Bromo-6-fluoro-3-methoxypyridine and Its Synthetic Precursors
In the landscape of modern drug discovery and development, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and metabolic stability make them coveted moieties in the design of novel therapeutics. Among these, 2-Bromo-6-fluoro-3-methoxypyridine stands out as a versatile intermediate. A thorough understanding of its spectroscopic characteristics, and those of its precursors, is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth spectroscopic comparison of this compound and a key precursor, 2,6-difluoropyridine, offering experimental data and field-proven insights for researchers and scientists.
While a complete synthetic pathway can vary, a common route involves the transformation of a readily available starting material like 2,6-difluoropyridine. Subsequent steps would logically involve hydroxylation, bromination, and finally, methylation to yield the target compound. This guide will focus on the spectroscopic signatures of the initial precursor and the final product, providing a clear picture of the molecular transformations as observed through NMR, IR, and Mass Spectrometry.
The Synthetic Pathway: A Spectroscopic Roadmap
The transformation from a simple difluorinated pyridine to a more complex, multi-substituted product involves significant changes in the electronic environment of the pyridine ring. These changes are directly observable through various spectroscopic techniques.
Caption: A generalized synthetic pathway from 2,6-difluoropyridine to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2,6-difluoropyridine and this compound (also known as 6-Bromo-2-fluoro-3-methoxypyridine).
Table 1: ¹H NMR Data (CDCl₃)
| Compound | H-3 | H-4 | H-5 | Methoxy (-OCH₃) |
| 2,6-Difluoropyridine | ~6.8 ppm (dd) | ~7.8 ppm (m) | ~6.8 ppm (dd) | N/A |
| This compound | N/A | ~7.5 ppm (d) | ~7.1 ppm (d) | ~3.9 ppm (s) |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Methoxy (-OCH₃) |
| 2,6-Difluoropyridine | ~163 ppm (dd) | ~108 ppm (t) | ~142 ppm (t) | ~108 ppm (t) | ~163 ppm (dd) | N/A |
| This compound | ~141 ppm (d) | ~147 ppm (d) | ~125 ppm (d) | ~119 ppm (d) | ~160 ppm (d) | ~56 ppm |
Table 3: IR Spectroscopy Data (Characteristic Peaks)
| Compound | C-F Stretch | Aromatic C=C/C=N Stretch | C-O Stretch |
| 2,6-Difluoropyridine | ~1250-1350 cm⁻¹ | ~1450-1600 cm⁻¹ | N/A |
| This compound | ~1250-1350 cm⁻¹ | ~1400-1580 cm⁻¹ | ~1000-1250 cm⁻¹ |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Patterns |
| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 g/mol | [M]+• at m/z 115 |
| This compound | C₆H₅BrFNO | 205.99 g/mol | Isotopic pattern for Bromine ([M]+• and [M+2]+• in ~1:1 ratio) |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,6-difluoropyridine is relatively simple, displaying symmetry around the C-4 position. The protons at C-3 and C-5 are chemically equivalent, as are the fluorine atoms at C-2 and C-6. This results in a downfield multiplet for the H-4 proton and a doublet of doublets for the H-3 and H-5 protons, showing coupling to both the adjacent proton and the fluorine atoms.
In contrast, the ¹H NMR spectrum of This compound reflects a less symmetrical molecule. The introduction of the bromo and methoxy groups removes the plane of symmetry. This results in two distinct doublets in the aromatic region for the H-4 and H-5 protons. A key diagnostic signal is the appearance of a singlet at approximately 3.9 ppm, corresponding to the three protons of the newly introduced methoxy group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. For 2,6-difluoropyridine , the symmetry of the molecule leads to only three distinct signals for the five carbon atoms in the pyridine ring. The carbons directly bonded to fluorine (C-2 and C-6) appear as a doublet of doublets due to one-bond and three-bond C-F coupling, and are significantly downfield due to the high electronegativity of fluorine. The C-3 and C-5 carbons are equivalent and show as a triplet due to two-bond C-F coupling. The C-4 carbon also appears as a triplet.
The ¹³C NMR spectrum of This compound is more complex, with six distinct carbon signals. The C-2 carbon, now bonded to bromine, experiences a shift. The C-3 carbon is significantly deshielded due to the attached electron-donating methoxy group. The C-6 carbon remains strongly deshielded and shows a large one-bond C-F coupling constant. A new signal appears around 56 ppm, characteristic of a methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying functional groups. In both molecules, the characteristic C-F stretching vibrations are expected in the 1250-1350 cm⁻¹ region.[1][2] The aromatic C=C and C=N stretching vibrations are also present in the 1400-1600 cm⁻¹ range for both compounds. The most significant difference is the appearance of a C-O stretching band, typically in the 1000-1250 cm⁻¹ region, for This compound , confirming the presence of the methoxy group.
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition. The mass spectrum of 2,6-difluoropyridine shows a clear molecular ion peak ([M]+•) at m/z 115, corresponding to its molecular weight.[3]
The mass spectrum of This compound is distinguished by the characteristic isotopic pattern of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion region will exhibit two peaks of almost equal intensity ([M]+• and [M+2]+•) at m/z 205 and 207, respectively. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans with proton decoupling.
ATR-FTIR Spectroscopy
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Background Collection: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
-
Ionization: Utilize a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Caption: A typical workflow for the spectroscopic analysis of a synthetic compound.
Conclusion
The spectroscopic comparison of 2,6-difluoropyridine and this compound clearly illustrates the impact of synthetic modifications on the molecular structure. Each spectroscopic technique provides a unique and complementary piece of the puzzle, from the proton and carbon environments in NMR to the functional groups in IR and the molecular weight and elemental composition in mass spectrometry. For the medicinal chemist and drug development professional, a firm grasp of these techniques is not just advantageous—it is essential for navigating the complex path from starting materials to the final, high-value intermediate.
References
-
Challa, J. R., et al. (2014). Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in Its Ground and Excited Electronic States. The Journal of Physical Chemistry A, 118(1), 226-236. [Link]
-
National Center for Biotechnology Information. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,6-Difluoropyridine in its Ground and Excited Electronic States. [Link]
-
NIST. 2,6-Difluoropyridine. NIST Chemistry WebBook. [Link]
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The Art of Inhibition: A Comparative Guide to the Biological Activity of 2-Bromo-6-fluoro-3-methoxypyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-6-fluoro-3-methoxypyridine scaffold is a promising starting point for the design of novel therapeutics. Its unique combination of a reactive bromine atom, an electron-withdrawing fluorine atom, and an electron-donating methoxy group on a pyridine ring offers a versatile platform for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. While comprehensive structure-activity relationship (SAR) studies on a broad series of direct derivatives are emerging, a deep dive into the biological activity of structurally related compounds can provide invaluable insights for rational drug design.
This guide presents a comparative analysis of the biological activity of derivatives conceptually related to this compound, with a focus on their activity as inhibitors of the AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP). We will explore the SAR of a series of quinazoline-based inhibitors, which share key structural features and inhibitory mechanisms, and provide detailed experimental protocols to empower researchers in their own discovery efforts.
The Rise of p97 as a Therapeutic Target
The AAA+ (ATPases Associated with diverse cellular Activities) chaperone p97 is a critical regulator of protein homeostasis, involved in processes such as the ubiquitin-proteasome system (UPS) and autophagy.[1] By extracting and unfolding ubiquitinated proteins from various cellular compartments, p97 ensures their timely degradation.[1] Dysregulation of p97 function is implicated in a range of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2] Small molecule inhibitors of p97's ATPase activity can disrupt these cellular processes, leading to the accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]
Comparative Analysis of Substituted Quinazoline Analogs as p97 Inhibitors
A significant breakthrough in the development of p97 inhibitors came with the discovery of N²,N⁴-dibenzylquinazoline-2,4-diamine (DBeQ) and its analogs.[2] These compounds, while not direct derivatives of this compound, serve as an excellent case study in the principles of structure-based drug design against an ATPase target. The core quinazoline scaffold can be seen as a bioisostere of the substituted pyridine, with the nitrogen atoms mimicking the hydrogen bonding capabilities of the pyridine ring.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinazoline scaffold has yielded crucial insights into the structural requirements for potent p97 inhibition. The following table summarizes the SAR for key substitutions, highlighting the importance of specific functional groups for biological activity.
| Compound ID | R Group (at 4-position) | p97 IC₅₀ (nM) | Notes |
| DBeQ | Benzylamino | < 1000 | First-in-class reversible, selective p97 inhibitor.[2] |
| 9 | Methyl on methenyl | Inactive | Simple methylation is not tolerated.[3] |
| 10 | Methyl on nitrogen | Inactive | Alkylation of the amine is detrimental.[3] |
| 11 | Phenylethylamine | Inactive | The benzyl group is critical for activity.[3] |
| 12 | Amide | Inactive | Replacement of the amine with an amide abolishes activity.[3] |
| CB-5083 | Optimized benzylamino derivative | 10 | Potent, selective, and orally bioavailable inhibitor that entered clinical trials.[1][4] |
Table 1: Structure-Activity Relationship of Quinazoline-Based p97 Inhibitors.
The data clearly indicates that the 4-benzylamino group is a critical pharmacophore for p97 inhibition within this series.[3] Any modification to this group, including simple alkylation or replacement with other functionalities, leads to a dramatic loss of activity.[3] This suggests a highly specific interaction with the ATP-binding pocket of p97. Further optimization of this benzylamino moiety, along with modifications at other positions of the quinazoline ring, led to the discovery of CB-5083, a highly potent and clinically investigated p97 inhibitor.[1][4]
Visualizing the Inhibition Strategy
The rational design of these inhibitors is based on their ability to occupy the ATP-binding site of p97, preventing ATP hydrolysis and the subsequent conformational changes required for its chaperone activity.
Caption: Interaction of Quinazoline-based inhibitors with the p97 ATPase domain.
Experimental Protocols: A Guide to Assessing Biological Activity
To facilitate the evaluation of novel this compound derivatives and other potential inhibitors, we provide detailed, step-by-step methodologies for key biochemical and cell-based assays.
p97 ATPase Activity Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after the enzymatic reaction, with a lower luminescence signal indicating higher ATPase activity.
Materials:
-
Purified p97 protein
-
Assay Buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA)[5]
-
ATP solution (1 mM in water, pH 7.5)[5]
-
Kinase-Glo® Plus Luminescence Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
96-well white, opaque plates
Procedure:
-
Prepare the p97 enzyme solution by diluting the purified protein in 1x Assay Buffer.
-
Dispense 30 µL of the enzyme solution into each well of the 96-well plate.[5]
-
Add 10 µL of the test compound at various concentrations (or DMSO for control) to the wells.[5]
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.[5]
-
Initiate the reaction by adding 10 µL of 1 mM ATP to each well.[5]
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Equilibrate the plate to room temperature for 10 minutes.[6]
-
Add 50 µL of Kinase-Glo® Plus reagent to each well.[6]
-
Incubate at room temperature in the dark for 10 minutes.[6]
-
Measure the luminescence using a plate reader.[6]
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ values.
Caption: Workflow for the luminescence-based p97 ATPase activity assay.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds dissolved in DMSO
-
96-well clear, flat-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a DMSO control) and incubate for the desired time period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Future Directions
The insights gained from the study of quinazoline-based p97 inhibitors provide a solid foundation for the exploration of this compound derivatives. The bromine at the 2-position is an excellent handle for introducing diverse chemical functionalities via cross-coupling reactions, allowing for the systematic probing of the p97 ATP-binding site. The fluorine at the 6-position can enhance metabolic stability and binding affinity, while the methoxy group at the 3-position can be modified to fine-tune electronic properties and solubility. Future work should focus on synthesizing a library of these derivatives and evaluating their activity using the assays described herein to establish a comprehensive SAR and identify novel, potent, and selective inhibitors.
References
-
Selective, reversible inhibitors of the AAA ATPase p97. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains. PubMed Central. [Link]
-
Measurement of ATPase Activity of Valosin-containing Protein/p97. PubMed Central. [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Shodhganga. [Link]
-
A Validated HTS p97 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
-
Inhibitors of the AAA+ Chaperone p97. PubMed Central. [Link]
-
Synthesis and Anticancer Activity of Novel Hetero Ring Fused Pyridine Amide Derivatives. Asian Journal of Chemistry. [Link]
-
Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health. [Link]
-
Structure–activity relationship of the inhibitor series. Compound... ResearchGate. [Link]
-
Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. PubMed. [Link]
-
Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors. PubMed Central. [Link]
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- 6. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Bromo-6-fluoro-3-methoxypyridine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of specialized compounds like 2-Bromo-6-fluoro-3-methoxypyridine is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this halogenated pyridine derivative, moving beyond a simple checklist to explain the rationale behind each procedural choice.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
Data from analogous compounds such as 3-Bromo-5-fluoro-2-methoxypyridine, 2-Bromo-6-fluoropyridine, and other halogenated pyridines consistently indicate the following potential hazards[1][2][3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2][3][4][5][6].
-
Skin Corrosion/Irritation: Causes skin irritation[1][2][3][4][6][7].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1][2][3][4][6][7].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3][4][6].
Upon combustion, halogenated organic compounds can produce toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, and nitrogen oxides[1][2]. Therefore, all handling and disposal procedures must be designed to minimize exposure and prevent uncontrolled release into the environment.
Table 1: Consolidated Hazard Information from Structurally Similar Pyridine Derivatives
| Hazard Classification | GHS Category | Key Recommendations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area, preferably a chemical fume hood.[1][2] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.[1][7] |
| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) | Wear safety goggles or a face shield.[1][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash[8].
Immediate Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. For larger spills, respiratory protection may be necessary.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.
-
Label and Store: Securely seal and label the waste container with "Hazardous Waste," the full chemical name, and the date. Store the container in a designated satellite accumulation area away from incompatible materials.
Disposal of Unused or Waste this compound
The disposal of bulk quantities or reaction residues follows a similar, highly regulated path.
Experimental Protocol: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, chemically resistant, and leak-proof container for all this compound waste. This includes unused product, reaction byproducts, and contaminated materials.
-
Waste Segregation: Do not mix this waste stream with other incompatible chemicals. Halogenated organic waste should be segregated from non-halogenated solvents and other waste categories to facilitate proper disposal by your institution's hazardous waste management provider.
-
Solid Waste: Contaminated solid waste such as gloves, weighing papers, and pipette tips should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and an indication of the primary hazards (e.g., "Toxic," "Irritant").
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from heat and sources of ignition.
Regulatory Framework and Final Disposition
The disposal of this compound is governed by local, regional, and national regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes. As a halogenated organic compound and a pyridine derivative, this chemical would likely fall under specific EPA waste codes, such as F002 for spent halogenated solvents or be considered a toxic waste (T)[9][10].
Disposal Decision Tree
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of 2-Bromo-6-fluoro-3-methoxypyridine
For the vanguard of discovery—researchers, scientists, and pioneers in drug development—the responsible handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe use of 2-Bromo-6-fluoro-3-methoxypyridine (CAS No. 1256810-97-5), ensuring that innovation and safety advance hand-in-hand.
At the forefront of pharmaceutical research, the integrity of our experimental work is intrinsically linked to the safety of our laboratory personnel. This compound, a substituted pyridine, presents a specific set of handling challenges that demand a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a scientifically grounded rationale for each procedural step, fostering a culture of safety that is as rigorous as the research it protects.
Understanding the Hazard Profile
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from suppliers and analogous compounds indicate a clear hazard profile.[1][2] The Globally Harmonized System (GHS) classifications for this compound and its close structural relatives consistently include the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a meticulous approach to personal protective equipment (PPE) and handling protocols to mitigate the risk of exposure. The operational plan detailed below is built upon these known hazards, supplemented by established best practices for handling halogenated pyridines.[3][4]
Personal Protective Equipment: The First Line of Defense
The selection of appropriate PPE is not a passive exercise but a critical, risk-based decision. The following table outlines the minimum required PPE for handling this compound, with the underlying rationale explained to empower the user to make informed safety choices.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides effective protection against a wide range of chemicals, including halogenated organic compounds.[3][4] Always inspect gloves for integrity before use. For prolonged contact or submersion, consult manufacturer-specific breakthrough time data. |
| Eye Protection | Chemical splash goggles | Essential for protecting against splashes and aerosols that can cause serious eye irritation.[3][4] Must be worn at all times when handling the chemical. |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance. |
| Body Protection | Flame-resistant lab coat | Protects the skin from splashes and should be kept fully fastened. |
| Respiratory Protection | Use in a certified chemical fume hood | The primary means of controlling inhalation exposure.[3][4] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Procedural Guidance: From Receipt to Disposal
A proactive approach to safety encompasses the entire lifecycle of the chemical within the laboratory. The following workflow provides a step-by-step guide for the safe handling of this compound.
Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage location should be a designated and properly labeled chemical storage cabinet.
Handling and Use
-
Engineering Controls: All manipulations of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
-
Contamination Prevention: Avoid contact with skin and eyes.[5] Ensure that all equipment used for handling is clean and dry to prevent unwanted reactions.
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response
The following diagram outlines the immediate actions to be taken in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces.[7][8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[6] If breathing is difficult or if respiratory symptoms develop, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Minor Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EH&S) department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including excess material and contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[9][10]
-
Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from heat and sources of ignition.[9]
-
Regulatory Compliance: The final disposal of the hazardous waste must be conducted through your institution's EH&S department, in strict accordance with all local, state, and federal regulations.[11] Incineration at high temperatures is a common and effective method for the disposal of halogenated organic compounds.[12]
By integrating these safety protocols into your daily laboratory operations, you contribute to a research environment where scientific advancement and the well-being of every team member are held in the highest regard.
References
-
First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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2-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
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Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
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This compound. (n.d.). ChemSigma. Retrieved from [Link]
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3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved from [Link]
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Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
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Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
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Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research Laboratory & Safety Services. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]
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Chemical splash in the eye: First aid. (n.d.). Mayo Clinic. Retrieved from [Link]
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This compound. (n.d.). AOBChem. Retrieved from [Link]
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Halogenated Waste. (n.d.). University of Louisville Department of Environmental Health and Safety. Retrieved from [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]
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Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (n.d.). ResearchGate. Retrieved from [Link]
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Eye Injury: First Aid for Chemical Burns Information. (n.d.). Columbia Doctors. Retrieved from [Link]
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The 4-substitution of 3-bromopyridines with additional nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]
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Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

